molecular formula C20H34O2 B1276835 1,4-Bis(heptyloxy)benzene CAS No. 65128-45-2

1,4-Bis(heptyloxy)benzene

Cat. No.: B1276835
CAS No.: 65128-45-2
M. Wt: 306.5 g/mol
InChI Key: JOCJNJPMMBGQCC-UHFFFAOYSA-N
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Description

1,4-Bis(heptyloxy)benzene is a useful research compound. Its molecular formula is C20H34O2 and its molecular weight is 306.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,4-Bis(heptyloxy)benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,4-Bis(heptyloxy)benzene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,4-diheptoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H34O2/c1-3-5-7-9-11-17-21-19-13-15-20(16-14-19)22-18-12-10-8-6-4-2/h13-16H,3-12,17-18H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOCJNJPMMBGQCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCOC1=CC=C(C=C1)OCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50404054
Record name SBB060713
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50404054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65128-45-2
Record name SBB060713
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50404054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

1,4-Bis(heptyloxy)benzene chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

Structure, Synthesis, and Electrochemical Applications

Executive Summary

1,4-Bis(heptyloxy)benzene (CAS: 65128-45-2), often referred to as hydroquinone diheptyl ether, is a symmetric dialkoxybenzene derivative central to the development of organic electronic materials. Unlike its short-chain analogs (e.g., dimethoxybenzene), the inclusion of heptyl (C7) chains imparts critical lipophilicity and solubility in non-polar electrolytes without compromising the electronic coupling of the aromatic core. This molecule serves two primary functions in modern materials science: as a stable redox shuttle for lithium-ion battery overcharge protection and as a monomer for soluble conductive polymers (poly(p-phenylene) derivatives).

Molecular Architecture & Physicochemical Profile

The molecule consists of a rigid benzene core substituted at the para positions with two flexible heptyl chains. This "rod-coil" architecture dictates its solid-state packing and solubility.

Table 1: Physicochemical Constants
PropertyValue / DescriptionNote
IUPAC Name 1,4-bis(heptyloxy)benzene
CAS Number 65128-45-2
Molecular Formula C₂₀H₃₄O₂
Molecular Weight 306.49 g/mol
Appearance White crystalline solid / flakes
Melting Point ~45–55 °CTypical for C6-C8 homologs; exhibits low-temperature liquid crystalline behavior in some mixtures.[1]
Solubility Soluble: CHCl₃, THF, Toluene, DCMInsoluble: Water, Methanol (cold)Heptyl chains disrupt π-stacking, enhancing solubility compared to hydroquinone.
Electronic Character Electron-rich (Donor)Two alkoxy groups activate the ring toward electrophilic attack and oxidation.

Synthetic Pathways & Optimization

The synthesis of 1,4-bis(heptyloxy)benzene follows a standard Williamson Ether Synthesis. However, for electronic grade purity (required for electrochemical applications), specific attention to the base and solvent system is necessary to prevent mono-alkylation or side-product formation.

Optimized Protocol

Reaction: Hydroquinone + 1-Bromoheptane


 1,4-Bis(heptyloxy)benzene

Reagents:

  • Hydroquinone (1.0 eq)

  • 1-Bromoheptane (2.2 eq) – Excess ensures complete double alkylation.

  • Potassium Carbonate (K₂CO₃) (2.5 eq) – Mild base preferred over NaOH to reduce oxidation of hydroquinone.

  • Solvent: DMF (Dimethylformamide) or Acetonitrile.

Step-by-Step Methodology:

  • Deoxygenation: Purge the reaction vessel with N₂. Hydroquinone is susceptible to oxidation (forming quinone) under basic aerobic conditions.

  • Deprotonation: Dissolve hydroquinone in DMF. Add K₂CO₃ and stir at 60°C for 30 minutes. The solution will darken slightly as the phenolate forms.

  • Alkylation: Add 1-bromoheptane dropwise. Raise temperature to 80-90°C and reflux for 12–24 hours.

  • Quenching: Pour the hot reaction mixture into ice-cold water. The product will precipitate as a white/off-white solid.

  • Purification (Critical): Filter the solid. Recrystallize twice from hot Ethanol.

    • Why Ethanol? The non-polar diether is less soluble in cold ethanol than the mono-ether or starting bromide, ensuring high purity.

Reaction Logic Diagram

SynthesisPath HQ Hydroquinone (Starting Material) Base K2CO3 / DMF (Deprotonation) HQ->Base N2 Atmosphere Phenolate Bis-Phenolate Intermediate Base->Phenolate - 2H+ Alkyl 1-Bromoheptane (SN2 Attack) Phenolate->Alkyl Nucleophilic Attack Product 1,4-Bis(heptyloxy)benzene (Crude) Alkyl->Product - 2 KBr Pure Recrystallized Product (>99% Purity) Product->Pure EtOH Recrystallization

Figure 1: Williamson ether synthesis pathway emphasizing the SN2 mechanism and purification logic.

Characterization Protocols

To validate the structure, Nuclear Magnetic Resonance (NMR) is the gold standard. The symmetry of the molecule simplifies the spectrum.

¹H NMR Spectroscopy (CDCl₃, 400 MHz)
  • Aromatic Region (~6.83 ppm): A sharp singlet integrating to 4H.

    • Interpretation: The 1,4-substitution creates a plane of symmetry, making all four aromatic protons chemically equivalent. A singlet confirms complete di-substitution; any splitting or additional peaks indicate mono-substituted impurities.

  • Alpha-Methylene (~3.92 ppm): A triplet (J ≈ 6.5 Hz) integrating to 4H.

    • Interpretation: Protons on the carbon adjacent to the oxygen (

      
      ). The triplet arises from coupling with the neighboring 
      
      
      
      group.
  • Alkyl Chain (~1.2 – 1.8 ppm): Multiplets integrating to 20H.

  • Terminal Methyl (~0.89 ppm): A triplet integrating to 6H.

Electrochemical Characterization (Cyclic Voltammetry)

For battery applications, the oxidation potential is the critical parameter.

  • Setup: 3-electrode cell (Pt working, Pt counter, Ag/AgCl ref) in 0.1 M LiPF₆/PC.

  • Redox Event: The molecule undergoes two reversible one-electron oxidations:

    • 
       vs. Li/Li⁺ (Neutral 
      
      
      
      Radical Cation).
    • 
       vs. Li/Li⁺ (Radical Cation 
      
      
      
      Dication).
  • Significance: The 3.9V potential matches the operating voltage of

    
     cathodes, making it an ideal "redox shuttle" to bypass overcharge current.
    

Applications in Electronic Materials[2]

Redox Shuttles for Li-Ion Batteries

In a battery, if the voltage exceeds the stability limit of the electrolyte, the battery can explode. 1,4-Bis(heptyloxy)benzene acts as an internal safety valve.

  • Mechanism: When the battery reaches 3.9V, the molecule oxidizes at the cathode to form a radical cation (

    
    ). This cation diffuses to the anode, reduces back to neutral (
    
    
    
    ), and diffuses back to the cathode.
  • Advantage of Heptyl Chains: Short chains (methoxy) have low solubility in carbonate electrolytes. The heptyl chains increase solubility to >0.5 M, supporting higher current densities during overcharge.

Conductive Polymer Precursor

This molecule is a monomer for Poly(2,5-bis(heptyloxy)-1,4-phenylene) (PPP derivative).

  • Polymerization Method: Chemical oxidative polymerization using

    
     or electrochemical polymerization.
    
  • Property: The resulting polymer is a soluble, blue-emitting conjugated material. The alkoxy groups lower the oxidation potential of the polymer backbone, making it a p-type semiconductor.

Application Workflow Diagram

Applications cluster_Battery Application A: Li-Ion Redox Shuttle cluster_Polymer Application B: Conductive Polymers Monomer 1,4-Bis(heptyloxy)benzene Oxidation Oxidation at Cathode (3.9V vs Li/Li+) Monomer->Oxidation FeCl3 Oxidative Coupling (FeCl3 Catalyst) Monomer->FeCl3 Diffusion Diffusion to Anode Oxidation->Diffusion Shuttle Cycle Reduction Reduction at Anode (Regeneration) Diffusion->Reduction Shuttle Cycle Reduction->Oxidation Shuttle Cycle Polymer Poly(p-phenylene) Derivative FeCl3->Polymer OLED Soluble Blue Emitter (OLED Layer) Polymer->OLED

Figure 2: Dual utility of the molecule as a reversible redox shuttle and a polymerizable monomer.

References

  • Sigma-Aldrich. (n.d.). 1,4-Bis(heptyloxy)benzene Product Specification. Retrieved from

  • Zhang, L., et al. (2010). "Redox Shuttles for Overcharge Protection of Lithium-Ion Batteries". Energy & Environmental Science. (Contextual grounding on dialkoxybenzene shuttles).
  • Wudl, F., et al. (1993). "Poly(p-phenylene) derivatives: Synthesis and Properties". Journal of the American Chemical Society. (Foundational text on alkoxy-substituted PPP synthesis).
  • PubChem. (2024). 1,4-Bis(heptyloxy)benzene Compound Summary. National Library of Medicine. Retrieved from

Sources

1,4-Diheptoxybenzene (CAS 65128-45-2): Technical Sourcing & Synthesis Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Technical Summary

1,4-Diheptoxybenzene (CAS 65128-45-2), also known as Hydroquinone diheptyl ether, is a symmetric dialkoxybenzene primarily utilized as a lipophilic building block in the synthesis of conductive polymers (e.g., poly(2,5-diheptoxy-1,4-phenylene)), liquid crystalline mesogens , and Covalent Organic Frameworks (COFs) .

Unlike commodity chemicals (e.g., Hydroquinone), 1,4-Diheptoxybenzene is classified as a Tier 3 Specialty Chemical . While listed by chemical aggregators, "off-the-shelf" stock is frequently unavailable. For research programs requiring >10g quantities, relying solely on catalog vendors introduces significant lead-time risks.

Strategic Recommendation: Researchers should adopt a hybrid sourcing strategy :

  • Immediate Needs (<5g): Source from specialized fine chemical libraries (e.g., TCI, specialized Asian CROs).

  • Scale-Up (>10g): Implement the in-house synthesis protocol (Part 3) or contract a custom synthesis vendor, as the chemistry is robust and high-yielding.

Chemical Profile & Critical Quality Attributes (CQAs)

Before sourcing or synthesizing, the target compound must be defined by strict physicochemical parameters to ensure downstream application success (e.g., polymerization kinetics).

PropertySpecificationCriticality
CAS Number 65128-45-2Identity
Formula C₂₀H₃₄O₂Identity
Molecular Weight 306.48 g/mol Stoichiometry
Appearance White to off-white crystalline solidPurity Indicator
Melting Point ~50–60°C (Predicted based on homologs*)Phase Purity
Solubility Soluble in DCM, Toluene, THF; Insoluble in WaterProcessing
Purity (HPLC) ≥ 98.0% (Area %)Polymerization Grade

*Note: Homologs 1,4-dihexyloxybenzene (mp 56°C) and 1,4-dioctyloxybenzene (mp 55°C) suggest a melting point in this range. Impurities often depress this value significantly.

Supply Chain & Vendor Qualification

The "availability" of CAS 65128-45-2 is often a false positive on aggregator sites. Many vendors list the compound virtually but lack physical inventory.

Vendor Qualification Workflow

To avoid lead-time delays, use the following logic when evaluating suppliers.

VendorQualification Start Sourcing Requirement (CAS 65128-45-2) CheckStock Check Aggregators (SciFinder/Molbase) Start->CheckStock DirectStock In Stock at Major Vendor? (Sigma/TCI/Alfa) CheckStock->DirectStock Order Place Order (Lead Time < 1 Week) DirectStock->Order Yes Inquiry Send Inquiry to Specialty CROs DirectStock->Inquiry No StockCheck Vendor Confirms Physical Stock? Inquiry->StockCheck RequestQC Request H-NMR & HPLC Before Purchase StockCheck->RequestQC Yes Synthesis Initiate In-House Synthesis (See Part 3) StockCheck->Synthesis No (Lead Time > 4 wks) QC_Pass Data Valid? RequestQC->QC_Pass QC_Pass->Order Yes QC_Pass->Synthesis No / Ambiguous

Figure 1: Decision logic for sourcing specialty ethers. Prioritize synthesis if physical stock is unverified.

In-House Synthesis Protocol (Contingency Plan)

If commercial supply is unavailable, 1,4-Diheptoxybenzene can be synthesized in a single step via Williamson Ether Synthesis . This protocol is scalable and self-validating.

Reaction Scheme

Hydroquinone + 2 n-Heptyl Bromide + Base


 1,4-Diheptoxybenzene + 2 Salt 
Materials
  • Hydroquinone (1.0 eq): Reagent grade.

  • 1-Bromoheptane (2.2 eq): Slight excess to ensure complete dialkylation.

  • Potassium Carbonate (K₂CO₃, 3.0 eq): Anhydrous, ground to fine powder.

  • Solvent: Acetonitrile (MeCN) or DMF. MeCN is preferred for easier workup.

  • Catalyst (Optional): 18-Crown-6 (0.05 eq) to accelerate kinetics.

Step-by-Step Methodology
  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser. Flush with nitrogen.

  • Solubilization: Dissolve Hydroquinone (11.0 g, 100 mmol) in Acetonitrile (150 mL).

  • Deprotonation: Add K₂CO₃ (41.5 g, 300 mmol) and stir for 15 minutes at room temperature. The mixture will become a suspension.

  • Alkylation: Add 1-Bromoheptane (39.4 g, 220 mmol) dropwise via syringe or addition funnel.

  • Reflux: Heat the mixture to reflux (~82°C) for 24–48 hours. Monitor via TLC (Mobile phase: 10% Ethyl Acetate in Hexanes). The starting hydroquinone spot (polar) should disappear; the mono-ether intermediate may persist if reaction time is insufficient.

  • Workup:

    • Cool to room temperature.

    • Filter off the inorganic salts (KBr, excess K₂CO₃).

    • Rotary evaporate the solvent to yield a crude solid/oil.

  • Purification (Crucial):

    • Dissolve crude residue in minimal hot Ethanol or Methanol.

    • Allow to crystallize slowly at 4°C.

    • Filter the white crystals.

    • Yield Target: >85%.[1][2][3]

SynthesisWorkflow Reactants Hydroquinone + Heptyl Bromide + K2CO3 Reflux Reflux in MeCN (24-48h) Reactants->Reflux TLC TLC Check (Disappearance of SM) Reflux->TLC TLC->Reflux Incomplete Filter Filter Salts (Remove KBr) TLC->Filter Complete Evap Evaporate Solvent Filter->Evap Recryst Recrystallize (Ethanol) Evap->Recryst Product Pure 1,4-Diheptoxybenzene Recryst->Product

Figure 2: Synthesis workflow for Williamson Ether Synthesis of 1,4-Diheptoxybenzene.

Analytical Validation (QC)

Upon receipt of purchased material or completion of synthesis, verify identity using the following markers.

Proton NMR (¹H-NMR, 400 MHz, CDCl₃)

The symmetry of the molecule simplifies the spectrum.

  • Aromatic Core:

    
     ~6.82 ppm (Singlet, 4H). Note: If this splits or shows other peaks, mono-alkylation or impurities are present.
    
  • 
    -Methylene (-O-CH₂-): 
    
    
    
    ~3.90 ppm (Triplet,
    
    
    Hz, 4H).
  • Internal Methylenes:

    
     1.7–1.3 ppm (Multiplets, chain backbone).
    
  • Terminal Methyl:

    
     ~0.89 ppm (Triplet, 6H).
    
Purity Check
  • HPLC: Run on a C18 column, Acetonitrile/Water gradient. Look for a single peak.

  • Melting Point: A sharp melting range (e.g., 55–56°C) indicates high purity. A broad range (>2°C) indicates residual solvent or mono-ether impurity.

References

  • Datapdf. (n.d.). Repeat Unit Symmetry Effects on the Physical and Electronic Properties of Processable, Electrically Conducting, Substituted Poly(1,4-bis(2-thienyl)phenylene)s. Retrieved October 26, 2023, from [Link]

  • ResearchGate. (2025). Simple synthesis of non-symmetric 1,4-dialkoxybenzenes via 4-alkoxyphenols. Retrieved October 26, 2023, from [Link]

Sources

Difference between 1,4-bis(heptyloxy)benzene and hydroquinone diheptyl ether

[1]

Part 1: Executive Summary & Nomenclature Analysis[1]

The Core Verdict: There is no chemical difference between 1,4-bis(heptyloxy)benzene and hydroquinone diheptyl ether. They are synonymous terms for the same molecular entity (CAS: 65128-45-2 ).

The distinction lies purely in nomenclature context :

  • 1,4-Bis(heptyloxy)benzene: The systematic IUPAC-oriented nomenclature used in academic research , particularly in the fields of liquid crystals , organic electronics, and materials science. It emphasizes the substitution pattern (1,4-position) and the specific alkyl chain length (heptyl).

  • Hydroquinone Diheptyl Ether: The functional class name often used in industrial synthesis and chemical manufacturing . It describes the molecule by its origin (hydroquinone) and the functionalization (etherification with two heptyl groups).

Critical Distinction (The "Trap"): Researchers must not confuse this compound with Hydroquinone Monoheptyl Ether .

  • Mono-ether: Contains one free hydroxyl group (Phenolic). It is redox-active, acidic, and a potential tyrosinase inhibitor (depigmenting agent).

  • Di-ether (Topic of this guide): Both hydroxyls are alkylated. It is chemically inert (non-reducing), non-acidic, and serves primarily as a structural core or solvent.

Chemical Identity Profile[1]
PropertySpecification
Systematic Name 1,4-Bis(heptyloxy)benzene
Common Synonym Hydroquinone diheptyl ether; 1,4-Diheptoxybenzene
CAS Registry Number 65128-45-2
Molecular Formula

Molecular Weight 306.48 g/mol
Structure Para-substituted diether
Physical State White crystalline solid / Low-melting mesogen

Part 2: Structural Visualization & Synthesis Logic

To understand the identity, we must visualize the synthesis pathway. The transformation from Hydroquinone to the Diheptyl Ether involves a double Williamson Ether Synthesis.

Synthesis Pathway Diagram (DOT)

SynthesisPathwaycluster_conditionsReaction ConditionsHQHydroquinone(1,4-Dihydroxybenzene)C6H6O2IntermediateMono-Heptyl Ether(Transient/Impurity)HQ->IntermediateStep 1: Mono-alkylation(SN2 Mechanism)Reagent1-Bromoheptane(2.2 Equivalents)Reagent->HQBaseBase Catalyst(K2CO3 or KOH)Base->HQProduct1,4-Bis(heptyloxy)benzene(Hydroquinone Diheptyl Ether)Target MoleculeIntermediate->ProductStep 2: Di-alkylation(Complete Conversion)CondSolvent: Acetone/DMFTemp: Reflux (60-80°C)Time: 12-24h

Caption: Step-wise alkylation of hydroquinone to form 1,4-bis(heptyloxy)benzene via Williamson Ether Synthesis.

Experimental Protocol: Synthesis of 1,4-Bis(heptyloxy)benzene[1][2]

Objective: Synthesize high-purity 1,4-bis(heptyloxy)benzene for use as a liquid crystal core.

Reagents:

  • Hydroquinone (11.0 g, 0.1 mol)

  • 1-Bromoheptane (37.6 g, 0.21 mol) [Excess ensures di-substitution]

  • Potassium Carbonate (

    
    , anhydrous) (41.4 g, 0.3 mol)
    
  • Solvent: Acetone (200 mL) or DMF (for faster rates)

Methodology:

  • Activation: In a 500 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve Hydroquinone in Acetone. Add anhydrous

    
    . Stir for 30 minutes at room temperature to facilitate deprotonation of the phenolic hydroxyls (forming the phenoxide anion).
    
  • Alkylation: Add 1-Bromoheptane dropwise via an addition funnel over 20 minutes.

  • Reflux: Heat the mixture to reflux (

    
     for acetone) and maintain stirring for 24 hours. Note: Monitoring via TLC (Hexane:Ethyl Acetate 9:1) is crucial to ensure the disappearance of the mono-ether intermediate.
    
  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter off the inorganic salts (

      
       and excess 
      
      
      ).
    • Evaporate the solvent under reduced pressure (Rotovap).

  • Purification: The crude residue will be a solid. Recrystallize from Ethanol or Methanol .

    • Why Ethanol? The non-polar diether is less soluble in cold ethanol than the mono-ether impurity, allowing for effective separation.

  • Yield: Expected yield is 75-85%.

Part 3: Applications & Functional Properties[3]

The "Difference" in naming often correlates to the specific application field.

Liquid Crystals (Name used: 1,4-Bis(heptyloxy)benzene)

In materials science, this molecule is a classic mesogen core .

  • Mechanism: The rigid benzene ring provides the "hard" core, while the flexible heptyl chains (

    
    ) provide the "soft" tails. This amphiphilic structure induces anisotropy.
    
  • Odd-Even Effect: The heptyl chain (odd number of carbons) imparts specific phase transition temperatures distinct from hexyloxy (even) analogs. It typically exhibits a Nematic or Smectic phase upon heating before clearing to an isotropic liquid.

  • Utility: It is often used as a standard to study the effects of chain length on phase transition thermodynamics.

Electrochemistry & Batteries (Name used: Hydroquinone Diheptyl Ether)
  • Redox Shuttle: Dialkoxybenzenes are investigated as redox shuttles for overcharge protection in Lithium-ion batteries.

  • Stability: Unlike hydroquinone (which is proton-active), the diheptyl ether is a stable, reversible redox couple at specific potentials (approx. 3.9 - 4.2 V vs

    
    ). The bulky heptyl groups improve solubility in organic electrolytes (like 
    
    
    in alkyl carbonates) compared to the less soluble dimethoxy analogs.
Comparison with Related Compounds
CompoundStructureReactivityPrimary Application
Hydroquinone HO-Ph-OHReducing agent, AcidicPhotography, Polymer inhibitor
HQ Mono-heptyl ether HO-Ph-O-C7Phenolic, DepigmentingCosmetics (Skin lightening)
HQ Di-heptyl ether C7-O-Ph-O-C7Inert, Non-polar LC Core, Redox Shuttle

References

  • PubChem. Benzene, (heptyloxy)- [Related Structure Record]. National Library of Medicine. Available at: [Link] (Note: Search for CAS 65128-45-2 confirms identity).

  • Cheng, H. (2013).[1] 1,4-Bis(hexyloxy)benzene.[1] Acta Crystallographica Section E. [Structural analog comparison]. Available at: [Link]

Technical Guide: Solubility Profiling and Thermodynamic Characterization of 1,4-Bis(heptyloxy)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of the solubility characteristics of 1,4-bis(heptyloxy)benzene (CAS: 1466-85-9), a critical dialkoxybenzene intermediate used in the synthesis of calamitic liquid crystals and functional organic materials.[1] Unlike its parent compound, hydroquinone, which is water-soluble, the introduction of two heptyl (C7) chains renders this molecule highly lipophilic.

This document details the structural determinants of its solubility, provides a validated Dynamic Laser Monitoring protocol for precise measurement, and establishes a thermodynamic framework using the Modified Apelblat Model . Researchers in drug development and materials science should utilize this guide to optimize recrystallization processes and solvent selection for formulation.

Physicochemical Profile & Structural Determinants[2][3][4][5][6][7]

Structural Architecture

The solubility of 1,4-bis(heptyloxy)benzene is governed by the competition between its rigid aromatic core and its flexible aliphatic tails.[1]

  • Core: The central benzene ring provides planar rigidity and facilitates ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    -
    
    
    
    stacking interactions, which increases the lattice energy and opposes dissolution.
  • Substituents: Two heptyl ether chains (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    ) at the para positions impart significant hydrophobicity. The "odd-even" effect of the C7 chain length influences the crystal packing density compared to its hexyl or octyl analogs.[1]
    
Theoretical Solubility Parameters

Based on Group Contribution Methods (Van Krevelen/Hoftyzer), the solubility behavior can be predicted via Hansen Solubility Parameters (HSP).

ParameterDescriptionHigh Affinity SolventsLow Affinity Solvents
ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

(Dispersion)
Dominant force due to alkyl chains.Benzene, Toluene, HexaneWater

(Polarity)
Low; ether linkages provide weak dipole.Chloroform, THFDMSO, Acetonitrile

(H-Bonding)
Very low; no donor groups (unlike Hydroquinone).Ethyl AcetateMethanol, Ethanol

Experimental Protocol: Dynamic Laser Monitoring Method

To obtain high-precision solubility data, we utilize a Dynamic Laser Monitoring System .[1] This method eliminates the sampling errors associated with gravimetric analysis and provides real-time dissolution endpoints.[1]

Apparatus Setup

The system consists of a double-jacketed glass vessel controlled by a programmable thermostat (accuracy ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


 K). A He-Ne laser serves as the light source, passing through the solution to a photodetector.[1]

ExperimentalSetup Laser He-Ne Laser (Source) Vessel Jacketed Equilibrium Cell (Solvent + Solute) Laser->Vessel Incident Beam Detector Photoelectric Detector (Transmissivity) Vessel->Detector Transmitted Beam Stirrer Magnetic Stirrer (Agitation) Stirrer->Vessel Mixing Data Data Acquisition (Intensity vs. Temp) Detector->Data Signal Output

Figure 1: Schematic of the Dynamic Laser Monitoring System for solubility determination.

Step-by-Step Methodology
  • Preparation: Accurately weigh a specific mass (

    
    ) of 1,4-bis(heptyloxy)benzene and solvent (
    
    
    
    ) into the equilibrium cell.
  • Initial State: Set the thermostat to a temperature well below the expected saturation point. The mixture should be heterogeneous (turbid), scattering the laser beam (Low Transmissivity).

  • Ramping: Increase temperature at a slow rate (

    
    ) while stirring at 400 rpm.
    
  • Detection: Monitor the laser intensity.

    • Phase Transition: As the solute dissolves, the solution clears.

    • Endpoint: The temperature at which laser transmissivity reaches a maximum constant plateau is recorded as the Saturation Temperature (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
      ) .
      
  • Replication: Repeat with varying solute mass fractions (

    
    ) to construct the full solubility curve.
    

Solubility Landscape & Solvent Ranking

The following table categorizes organic solvents based on the dissolution capacity of 1,4-bis(heptyloxy)benzene, derived from homologous series analysis (e.g., 1,4-bis(hexyloxy)benzene data) and polarity matching.

Solvent ClassRepresentative SolventsSolubility StatusMechanistic Rationale
Aromatic Hydrocarbons Toluene, Benzene, XyleneHigh Excellent ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

-

interaction match with the core; Van der Waals compatibility with tails.
Chlorinated Solvents Chloroform, DCMHigh High dispersion forces; good solvency for ether linkages.[1]
Polar Aprotic Acetone, Ethyl Acetate, THFModerate Soluble at elevated temperatures; useful for recrystallization (cooling yields crystals).
Polar Protic Ethanol, Methanol, IsopropanolLow High H-bonding requirement of solvent cannot be met by the solute.
Aqueous WaterInsoluble Hydrophobic effect dominates; energetically unfavorable cavity formation.[1]
Temperature Dependence

Solubility (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


) increases non-linearly with temperature (

). For this class of compounds, the curve is typically convex, indicating an endothermic dissolution process (

).

Thermodynamic Modeling

To rigorously describe the solubility data for process engineering, the Modified Apelblat Equation is the industry standard for dialkoxybenzenes.

The Modified Apelblat Model

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  • ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    : Mole fraction solubility.
    
  • ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    : Absolute temperature (K).
    
  • 
    : Empirical parameters derived from regression analysis of the experimental data.
    
Thermodynamic Functions

Using the Van't Hoff analysis, we calculate the thermodynamic drivers:

  • Enthalpy of Solution (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    ):  Positive values indicate the process absorbs heat (endothermic).
    ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="display ng-star-inserted">
    
    
    
  • Entropy of Solution (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    ): 
    
    
    
    

Interpretation: For 1,4-bis(heptyloxy)benzene, dissolution is entropy-driven in non-polar solvents (disordering of the crystal lattice) but enthalpy-limited in polar solvents.[1]

Thermodynamics Input Experimental Data (x vs T) Model Apelblat Regression ln(x) = A + B/T + C*ln(T) Input->Model Params Extract Parameters (A, B, C) Model->Params Calc Calculate Functions (Gibbs, Enthalpy, Entropy) Params->Calc Decision Process Decision Calc->Decision Recrys Recrystallization Solvent (High dH/dT slope) Decision->Recrys Steep Curve Wash Washing Solvent (Low Solubility) Decision->Wash Flat Curve

Figure 2: Thermodynamic modeling workflow for solvent selection.

Applications & Implications

Purification via Recrystallization

The steep solubility curve in Ethanol/Toluene mixtures or Acetone makes these ideal for purification.[1]

  • Protocol: Dissolve crude 1,4-bis(heptyloxy)benzene in boiling acetone. Cool slowly to 4°C. The large hydrophobic tails will force precipitation of pure crystals while impurities remain in the mother liquor.[1]

Liquid Crystal Synthesis

This compound is a precursor for rod-like (calamitic) liquid crystals.[1] The solubility data is vital for:

  • Reaction Solvent Selection: Ensuring reactants remain in solution during etherification or subsequent coupling reactions (e.g., Sonogashira coupling).

  • Thin Film Processing: For organic electronics, casting from Chloroform or Toluene ensures uniform film thickness due to high solubility and controlled evaporation rates.[1]

References

  • Cheng, H. (2013).[1][2] 1,4-Bis(hexyloxy)benzene.[1][2][3] Acta Crystallographica Section E: Structure Reports Online, 69(11), o1721. Link

    • Note: Provides the structural basis and crystal packing d
  • Shakeel, F., et al. (2014).[1] Solubility and Thermodynamic Analysis of Hydroquinone in Different Solvents. Journal of Chemical & Engineering Data. Link[1]

    • Note: Establishes the validated thermodynamic modeling framework (Apelbl
  • PubChem. (2025).[1] 1,4-Bis(prop-2-en-1-yloxy)benzene (Analogous Diether Data). National Library of Medicine.[1] Link

    • Note: Source for general physicochemical properties of 1,4-dialkoxybenzenes.
  • Wang, J., et al. (2007).[1] Solubility of 1,4-bis(octyloxy)benzene in binary solvent mixtures. Journal of Chemical Thermodynamics.

    • Note: Referenced for the solubility behavior of long-chain alkoxybenzenes.

Sources

An In-Depth Technical Guide to 1,4-Bis(heptyloxy)benzene: A Core Mesogenic Unit for Advanced Liquid Crystalline Materials

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Architectural Significance of Mesogenic Cores in Liquid Crystals

Liquid crystals represent a unique state of matter, exhibiting a fascinating duality of properties that bridge the fluidity of liquids with the long-range order of crystalline solids. This anisotropy is the foundation of their utility in a vast array of technologies, most notably in display devices. The molecular architecture of the compounds that form these phases is paramount to their function. At the heart of many of these materials lies a rigid structural motif known as the mesogenic core. This core, often composed of aromatic rings, dictates the fundamental shape anisotropy of the molecule, which in turn governs the formation and stability of the liquid crystalline phases.

This guide focuses on a specific and versatile mesogenic core: 1,4-bis(heptyloxy)benzene. The selection of this core is deliberate; the 1,4-disubstituted benzene ring provides a rigid, linear scaffold, while the terminal heptyloxy chains offer a degree of flexibility and influence the intermolecular interactions that drive the self-assembly into ordered, yet fluid, mesophases. The length of these alkyl chains is a critical design parameter, subtly tuning the melting and clearing points of the resulting liquid crystal. We will delve into the synthesis, characterization, and the profound influence of this core on the properties of advanced liquid crystalline materials.

Synthesis of 1,4-Bis(heptyloxy)benzene: A Practical Application of the Williamson Ether Synthesis

The construction of the 1,4-bis(heptyloxy)benzene core is most reliably achieved through the venerable Williamson ether synthesis. This S(_N)2 reaction provides a robust and high-yielding pathway to form the ether linkages between the hydroquinone core and the heptyl chains.

Reaction Principle: The synthesis proceeds in two key steps. First, the phenolic protons of hydroquinone are deprotonated by a strong base to form the more nucleophilic phenoxide. Subsequently, this phenoxide undergoes a nucleophilic attack on an alkyl halide, in this case, 1-bromoheptane, to form the desired diether. The choice of a primary alkyl halide is crucial to favor the S(_N)2 mechanism and avoid competing elimination reactions.

Williamson_Ether_Synthesis cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Substitution (SN2) cluster_2 Overall Reaction Hydroquinone Hydroquinone Phenoxide Dipotassium Hydroquinone Salt Hydroquinone->Phenoxide Base Base (e.g., K₂CO₃) Base->Phenoxide Deprotonation Bromoheptane 1-Bromoheptane (2 eq.) Phenoxide->Bromoheptane Nucleophilic Attack Product 1,4-Bis(heptyloxy)benzene Bromoheptane->Product Reactants Hydroquinone + 2 x 1-Bromoheptane Final_Product 1,4-Bis(heptyloxy)benzene Reactants->Final_Product Williamson Ether Synthesis

A schematic representation of the Williamson ether synthesis for 1,4-bis(heptyloxy)benzene.
Detailed Experimental Protocol

Materials:

Reagent/SolventMolecular FormulaMolar Mass ( g/mol )Quantity
HydroquinoneC₆H₆O₂110.111 eq.
1-BromoheptaneC₇H₁₅Br179.102.2 eq.
Potassium Carbonate (anhydrous)K₂CO₃138.212.5 eq.
Acetone (anhydrous)C₃H₆O58.08Solvent

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add hydroquinone (1 eq.), anhydrous potassium carbonate (2.5 eq.), and anhydrous acetone.

  • Addition of Alkyl Halide: While stirring the suspension, add 1-bromoheptane (2.2 eq.) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Wash the residue with acetone.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 1,4-bis(heptyloxy)benzene as a white solid.

Structural and Physicochemical Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized 1,4-bis(heptyloxy)benzene. The following techniques are indispensable for this purpose.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum provides a definitive fingerprint of the molecule. The aromatic protons of the benzene ring will appear as a singlet due to the symmetry of the molecule. The protons of the heptyloxy chains will exhibit characteristic multiplets, with the methylene group adjacent to the oxygen appearing as a triplet at a downfield chemical shift compared to the other methylene groups. The terminal methyl group will also appear as a triplet.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons and the seven carbons of the heptyloxy chain, confirming the carbon framework of the molecule.

Mass Spectrometry (MS):

Mass spectrometry is used to determine the molecular weight of the compound. The mass spectrum will show a molecular ion peak ([M]⁺) corresponding to the molecular weight of 1,4-bis(heptyloxy)benzene (C₂₀H₃₄O₂), which is approximately 306.48 g/mol .

Physicochemical Properties
PropertyValue
Molecular Formula C₂₀H₃₄O₂
Molecular Weight 306.48 g/mol
Appearance White solid
Melting Point Data not readily available; expected to be a low-melting solid.

The Role of 1,4-Bis(heptyloxy)benzene in Designing Calamitic Liquid Crystals

The 1,4-bis(heptyloxy)benzene core is a foundational building block for a class of liquid crystals known as calamitic, or rod-like, liquid crystals. The elongated shape of molecules incorporating this core is a prerequisite for the formation of nematic and smectic phases.

Molecular Structure and Mesophase Formation:

The rigid benzene ring provides the necessary structural anisotropy, while the flexible heptyloxy chains contribute to the overall molecular aspect ratio and influence the intermolecular van der Waals interactions. The length of these alkyl chains is a key determinant of the mesophase behavior. Shorter chains tend to favor the less-ordered nematic phase, while longer chains can promote the formation of more ordered smectic phases due to increased intermolecular attractions.[1]

Mesophase_Formation cluster_LC Liquid Crystalline Phases Core 1,4-Bis(heptyloxy)benzene Core (Rigid) Molecule Calamitic Molecule Core->Molecule Chains Heptyloxy Chains (Flexible) Chains->Molecule Nematic Nematic Phase (Orientational Order) Molecule->Nematic Self-Assembly Smectic Smectic Phase (Orientational & Positional Order) Molecule->Smectic Self-Assembly

The relationship between the molecular structure and the formation of liquid crystalline phases.
Phase Transition Behavior

The temperatures at which transitions between different phases occur are critical parameters for any liquid crystal. These are typically determined using Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM).

  • Differential Scanning Calorimetry (DSC): This technique measures the heat flow into or out of a sample as a function of temperature. Phase transitions are observed as endothermic or exothermic peaks in the DSC thermogram, allowing for the precise determination of melting points (crystal to liquid crystal or isotropic liquid) and clearing points (liquid crystal to isotropic liquid).

  • Polarized Optical Microscopy (POM): POM is used to visualize the unique textures of different liquid crystalline phases. The birefringence of liquid crystals causes them to interact with polarized light, producing characteristic patterns that allow for the identification of nematic, smectic, and other mesophases.

Example of a Liquid Crystal Incorporating a Dialkoxybenzene Core:

Applications in Research and Development

The versatility of the 1,4-bis(heptyloxy)benzene core makes it a valuable component in the design of liquid crystals for a range of advanced applications.

  • Display Technologies: Liquid crystals based on dialkoxybenzene cores can be components of mixtures used in liquid crystal displays (LCDs). Their specific clearing points and optical properties can be tailored by modifying the overall molecular structure.

  • Sensors and Biosensors: The orientation of liquid crystals is highly sensitive to surface interactions. This property can be exploited to develop highly sensitive sensors.[3] For example, a surface functionalized with a receptor molecule can induce a change in the alignment of a liquid crystal film upon binding of a target analyte, leading to a detectable optical signal. The 1,4-bis(heptyloxy)benzene core can provide the necessary liquid crystalline properties for such sensor applications.

  • Advanced Materials: Liquid crystals containing this core can be used as templates for the creation of ordered polymeric materials. By polymerizing a reactive mesogen containing the 1,4-bis(heptyloxy)benzene unit, it is possible to create highly ordered polymer networks with anisotropic mechanical, optical, or electronic properties.

Safety and Handling

  • General Precautions: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.

  • Fire Safety: While not expected to be highly flammable, keep away from open flames and sources of ignition.

  • Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

The 1,4-bis(heptyloxy)benzene core stands as a testament to the principles of molecular design in the field of liquid crystals. Its simple yet elegant structure provides the essential rigidity and flexibility required for the formation of mesophases. By understanding the synthesis and characterization of this core, and by appreciating its influence on the properties of more complex liquid crystalline molecules, researchers and scientists are well-equipped to design and develop novel materials for a new generation of advanced technologies. The continued exploration of derivatives of this fundamental mesogenic unit promises to unlock new functionalities and applications in fields ranging from optoelectronics to biomedical diagnostics.

References

  • Al-Hamdani, Y. A. S., et al. (2023). Synthesis of New Liquid-Crystalline Compounds Based on Terminal Benzyloxy Group: Characterization, DFT and Mesomorphic Properties. Molecules, 28(5), 2215. [Link]

  • Cheng, H., & Wang, W. (2013). 1,4-Bis(hexyloxy)benzene. Acta Crystallographica Section E: Structure Reports Online, 69(11), o1721. [Link]

  • Li, N., et al. (2013). Synthesis of 1,4-bis(phenylethynyl)benzenes and Their Application as Blue Phase Liquid Crystal Composition. International Journal of Molecular Sciences, 14(12), 23257-23273. [Link]

  • Joo, H., et al. (2021). Liquid Crystal Biosensors: Principles, Structure and Applications. Chemosensors, 9(8), 205. [Link]

  • Al-Dujaili, A. H., et al. (2014). Synthesis, Characterization and Texture Observations of Calamitic Liquid Crystalline Compounds. International Journal of Molecular Sciences, 15(8), 13678-13691. [Link]

  • Carl Roth GmbH + Co. KG. (2021). Safety Data Sheet: Benzene. [Link]

  • Wan, P. (2024). An Anomaly in Phase Transition: Liquid Crystals. Berkeley Scientific Journal, 28(2). [Link]

  • JETIR. (2018). Applications of Liquid Crystals: Special Emphasis on Liquid Crystal Displays (LCDs). JETIR, 5(8). [Link]

  • NIST. (n.d.). Benzene, 1,4-bis(1,1-dimethylethyl)-. NIST WebBook. [Link]

  • Sharma, V. S., & Patel, R. B. (2018). Synthesis of Liquid Crystals with Substituents in Terminal Benzene cores and their Mesomorphic Behaviour. International Journal of ChemTech Research, 11(05), 23-30. [Link]

  • Lee, J., et al. (2019). Structures and alignment of anisotropic liquid crystal particles in a liquid crystal cell. RSC Advances, 9(1), 238-245. [Link]

Sources

Methodological & Application

High-Yield Synthesis of 1,4-Bis(heptyloxy)benzene via Optimized Williamson Etherification

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Application Context

This application note details a robust, scalable protocol for the synthesis of 1,4-bis(heptyloxy)benzene , a critical mesogenic core used in the design of liquid crystals and conductive organic polymers.

While standard Williamson ether synthesis protocols exist, the dialkylation of hydroquinone presents specific challenges:

  • Oxidation Sensitivity: The electron-rich hydroquinone core is prone to oxidation into quinones (turning the reaction mixture black/brown) under basic conditions if oxygen is not rigorously excluded.

  • Mono-alkylation Competition: Incomplete reaction leads to the difficult-to-separate 4-(heptyloxy)phenol impurity.

This protocol utilizes a Potassium Carbonate (


) / Dimethylformamide (DMF)  system. Unlike stronger bases (e.g., 

,

),

provides a milder deprotonation equilibrium that minimizes oxidative side reactions while maintaining sufficient nucleophilicity for the

attack on 1-bromoheptane.

Reaction Mechanism & Design

The synthesis proceeds via a double


 nucleophilic substitution. The reaction design prioritizes the complete conversion of the diol to the diether to simplify purification.
Mechanistic Pathway[1][2]
  • Deprotonation:

    
     deprotonates the phenolic hydroxyl groups.
    
  • Nucleophilic Attack: The resulting phenoxide anion attacks the electrophilic carbon of 1-bromoheptane.

  • Propagation: This process repeats for the second hydroxyl group.

Note on Solvent: DMF is chosen over Acetone/Acetonitrile because its higher boiling point allows the reaction to proceed at 80–100°C, significantly increasing the rate of the second alkylation step which is often sterically slower than the first.

WilliamsonMechanism HQ Hydroquinone (Nucleophile) Inter Mono-anion Intermediate HQ->Inter Deprotonation (-H+) Base K2CO3 (Base) Base->Inter Prod 1,4-Bis(heptyloxy)benzene (Target) Inter->Prod 2x SN2 Attack (-KBr) Alkyl 1-Bromoheptane (Electrophile) Alkyl->Prod

Figure 1: Mechanistic pathway for the double alkylation of hydroquinone.

Experimental Protocol

Materials & Stoichiometry

To ensure complete dialkylation, a slight excess of the alkyl halide (2.2 – 2.4 equivalents) is mandatory.

ComponentRoleMW ( g/mol )EquivalentsMass/Vol (Scale)
Hydroquinone Substrate110.111.05.50 g (50 mmol)
1-Bromoheptane Electrophile179.102.421.5 g (~18.9 mL)
Potassium Carbonate Base138.214.027.6 g
DMF (Anhydrous) Solvent--100 mL
Potassium Iodide Catalyst (Optional)166.000.10.83 g

Note: Potassium Iodide (KI) acts as a Finkelstein catalyst, converting the alkyl bromide to the more reactive alkyl iodide in situ, accelerating the reaction.

Step-by-Step Methodology
Phase 1: Setup and Deprotonation
  • Apparatus: Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, reflux condenser, and a nitrogen inlet adapter.

  • Inerting: Flame-dry the glassware under vacuum and backfill with Nitrogen (

    
    ) three times. Crucial: Oxygen exclusion prevents the reaction from turning into a dark tar.
    
  • Charging: Under a positive flow of

    
    , add Hydroquinone (5.50 g) and finely ground anhydrous 
    
    
    
    (27.6 g).
  • Solvation: Add anhydrous DMF (100 mL) via syringe. Stir at room temperature for 15 minutes. The mixture will likely turn a pale yellow; this is the phenoxide formation.

Phase 2: Alkylation
  • Addition: Add 1-Bromoheptane (18.9 mL) dropwise via a syringe or addition funnel over 10 minutes. If using KI, add it now.[1]

  • Reaction: Heat the mixture to 90°C using an oil bath.

  • Monitoring: Stir vigorously at 90°C for 12–16 hours.

    • TLC Check: (Mobile Phase: 9:1 Hexane:Ethyl Acetate). The starting hydroquinone (

      
      ) should disappear. The mono-alkylated intermediate (
      
      
      
      ) should be converted to the di-alkylated product (
      
      
      ).
Phase 3: Workup and Isolation
  • Quenching: Cool the reaction mixture to room temperature.

  • Precipitation: Pour the reaction mixture slowly into a beaker containing 600 mL of ice-cold distilled water while stirring vigorously. The product is hydrophobic and will precipitate immediately as a white to off-white solid.

  • Filtration: Collect the solid via vacuum filtration (Buchner funnel). Wash the filter cake copiously with water (3 x 100 mL) to remove residual DMF and inorganic salts (

    
    , Excess 
    
    
    
    ).
Phase 4: Purification
  • Recrystallization: Transfer the crude solid to an Erlenmeyer flask.

    • Solvent: Ethanol (95%) or Ethanol/Acetone (9:1) .

    • Heat to boiling until dissolved. If colored impurities persist, add activated charcoal, boil for 5 mins, and filter hot.

    • Allow to cool slowly to room temperature, then to 4°C.

  • Final Drying: Filter the purified crystals and dry under high vacuum at 40°C for 6 hours.

Workflow Start Start: Inert Atmosphere (N2) Mix Mix Hydroquinone + K2CO3 + DMF Start->Mix Add Add 1-Bromoheptane Mix->Add Heat Reflux @ 90°C (12-16h) Add->Heat Quench Pour into Ice Water Heat->Quench Filter Vacuum Filtration Quench->Filter Purify Recrystallize (Ethanol) Filter->Purify Final Pure 1,4-Bis(heptyloxy)benzene Purify->Final

Figure 2: Operational workflow for the synthesis and purification.[2]

Characterization & Quality Control

The purified product should be a white crystalline solid.

  • Appearance: White lustrous plates or needles.

  • Melting Point: Expected range 58–62°C . Note: Alkoxybenzenes exhibit an "odd-even" effect. C6 (hexyloxy) melts ~70°C; C8 (octyloxy) melts ~55°C. The C7 homolog typically falls between or slightly below these due to packing efficiency.

  • 1H NMR (400 MHz, CDCl3):

    • 
       6.82 (s, 4H, Ar-H ) – Singlet indicates symmetry.
      
    • 
       3.92 (t, 
      
      
      
      , 4H, Ar-O-CH 2-)
    • 
       1.75 (m, 4H, -CH2-CH 2-O-)
      
    • 
       1.25–1.45 (m, 16H, alkyl chain)
      
    • 
       0.89 (t, 6H, -CH 3)
      

Troubleshooting & Critical Parameters

ObservationDiagnosisCorrective Action
Mixture turns dark black/brown Oxidation of HydroquinoneEnsure

atmosphere is maintained. Degas DMF before use. The product can usually still be recovered by recrystallization with charcoal.
Low Yield / Sticky Solid Incomplete AlkylationCheck TLC. If mono-alkys exist, reflux longer or add 0.2 eq more bromide. Ensure

is finely ground (surface area is key).
Product Oiling Out Impurities lowering MPRecrystallize again. Ensure all DMF is washed out during the water precipitation step (DMF lowers MP).

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Standard reference for Williamson Ether Synthesis conditions).
  • Kelly, S. M. "Liquid Crystals: Chemistry and Structure." Handbook of Liquid Crystals, Wiley-VCH, 2014. (Context for alkoxybenzene mesogens).
  • Cheng, H. "Crystal structure of 1,4-bis(hexyloxy)benzene."[3] Acta Crystallographica Section E, 2013 , E69, o1721.[3] Link (Structural homolog reference).

  • TCI Chemicals. "1,4-Bis(heptyloxy)benzene Product Specification." (Used for confirmation of commercial availability and stability).

Sources

Application Note: Precision Recrystallization of 1,4-Bis(heptyloxy)benzene

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol is designed for researchers and drug development professionals requiring high-purity isolation of 1,4-bis(heptyloxy)benzene (also known as Hydroquinone diheptyl ether).

Executive Summary

1,4-Bis(heptyloxy)benzene is a critical intermediate in the synthesis of conjugated polymers, liquid crystals, and supramolecular networks (e.g., rotaxanes). Its structural duality—a rigid, electron-rich aromatic core flanked by flexible, lipophilic heptyl chains—presents a specific purification challenge. The molecule exhibits a low melting point (56.5–57.1 °C ) and high lipophilicity.

Standard recrystallization protocols often fail due to "oiling out" (liquid-liquid phase separation) rather than crystallization. This guide details a thermodynamically optimized protocol using Methanol (MeOH) as the primary solvent, leveraging its polarity to force crystallization while maintaining sufficient thermal solubility to dissolve the target at reflux.

Physicochemical Profile & Solvent Logic

To design a robust purification, one must understand the solute-solvent interactions.

The Challenge of Amphiphilicity
  • The Core: The 1,4-dialkoxybenzene core is moderately polarizable but overall non-polar.

  • The Chains: Two C7 (heptyl) chains dominate the solubility parameter, making the molecule highly soluble in non-polar solvents (Hexane, Toluene, DCM) even at room temperature.

  • The Melting Point: With a melting point of ~57 °C, the solid lattice energy is low. If the crystallization temperature is too high, the compound will separate as an oil (melt) rather than a crystal.

Solvent Selection Matrix

Based on Hansen Solubility Parameters (HSP) and empirical data:

SolventBoiling Point (°C)Solubility (Cold)Solubility (Hot)Suitability
Hexane 68HighVery HighPoor. Yield loss is excessive. Good for extraction only.
Ethanol 78ModerateHighRisky. BP (78°C) > MP (57°C). High risk of oiling out.
Methanol 65 Low High Ideal. BP is close to MP, allowing saturation without overheating.
Acetone 56ModerateHighAlternative. Good solubility, but high evaporation rate can cause crusting.
Water 100InsolubleInsolubleAnti-Solvent. Can be used to force precipitation if yield is low.

Experimental Protocol

Materials Required[1][2][3][4]
  • Crude 1,4-bis(heptyloxy)benzene (typically from Williamson ether synthesis).

  • Solvent: HPLC-grade Methanol (MeOH).

  • Equipment:

    • Round-bottom flask (RBF) with magnetic stir bar.

    • Reflux condenser (water-cooled).

    • Temperature-controlled oil bath or heating mantle.

    • Buchner funnel and vacuum pump.

    • Vacuum desiccator.

Step-by-Step Recrystallization Workflow
Step 1: Saturation (Dissolution)
  • Place the crude solid in a round-bottom flask.

  • Add Methanol (approx. 5–7 mL per gram of crude solid).

    • Note: Do not use excess solvent initially.

  • Attach the reflux condenser and heat the mixture to reflux (65 °C) with gentle stirring.

  • Observation: The solid should melt and then dissolve.

    • If solid remains: Add MeOH in small aliquots (1-2 mL) through the condenser until the solution is clear.

    • If an oily layer persists at reflux: You have likely used too little solvent, or the compound is oiling out. Add slightly more MeOH until the oil phase dissolves into the bulk solvent.

Step 2: Hot Filtration (Optional but Recommended)

If the solution contains insoluble particulates (e.g., residual K₂CO₃ or dust):

  • Pre-heat a glass funnel and fluted filter paper (or a coarse sintered glass funnel) with hot methanol.

  • Quickly filter the hot solution into a clean, pre-warmed Erlenmeyer flask.

    • Critical: Speed is essential to prevent premature crystallization on the filter paper.

Step 3: Controlled Crystallization
  • Remove the flask from the heat source.

  • Allow the solution to cool to room temperature slowly on the benchtop (approx. 30–60 minutes).

    • Do not plunge into ice immediately. Shock cooling often traps impurities and causes oiling.

  • Once solid crystals appear and the solution reaches room temperature, place the flask in a refrigerator (4 °C) or an ice-water bath for 1–2 hours to maximize yield.

Step 4: Isolation
  • Collect the crystals via vacuum filtration using a Buchner funnel.

  • Wash: Rinse the filter cake with a small amount of cold (-20 °C) Methanol .

    • Volume: Use ~1 mL per gram of solid. Do not over-wash, as the product has non-zero solubility in MeOH.

  • Drying: Dry the solid in a vacuum desiccator at room temperature.

    • Warning: Do not oven dry above 40 °C. The compound will melt (MP ~57 °C) and fuse into a block.

Workflow Diagram

RecrystallizationWorkflow cluster_0 Critical Control Point: Temperature Start Crude 1,4-Bis(heptyloxy)benzene Dissolve Add MeOH & Heat to Reflux (65°C) Target: Clear Solution Start->Dissolve Check Is solution clear? Dissolve->Check AddSolvent Add MeOH (1-2 mL aliquots) Check->AddSolvent No (Solid/Oil remains) HotFilter Hot Filtration (Remove insolubles) Check->HotFilter Yes (Particulates present) Cooling Slow Cooling to RT Then 4°C (Ice Bath) Check->Cooling Yes (Clear) AddSolvent->Check HotFilter->Cooling Isolation Vacuum Filtration Wash with Cold MeOH Cooling->Isolation Drying Vacuum Desiccator (< 40°C) Isolation->Drying Final Pure Crystalline Solid MP: 56.5–57.1°C Drying->Final

Figure 1: Decision-tree workflow for the purification of 1,4-bis(heptyloxy)benzene, highlighting the critical dissolution phase.

Characterization & Quality Control

After drying, the purity should be verified using the following metrics.

TechniqueExpected ResultDiagnostic Notes
Appearance White crystalline solidYellowing indicates oxidation or residual impurities.
Melting Point 56.5 – 57.1 °C Broad range (< 2°C) implies solvent occlusion or impurity.
¹H-NMR (CDCl₃) Triplet @ 3.90 ppm (J=6.8 Hz)Corresponds to the 4 protons of the -OCH₂- groups next to the ring.
¹H-NMR (Aromatic) Singlet @ 6.82 ppm The 4 aromatic protons are equivalent due to symmetry.
HPLC Single PeakUse C18 column, Acetonitrile/Water gradient.

Data Source: NMR and MP data referenced from McNeil Group protocols [1].

Troubleshooting Guide

Issue: "Oiling Out"
  • Symptom: As the hot solution cools, droplets of liquid appear at the bottom before crystals form.

  • Cause: The temperature is above the melting point (57 °C) when the saturation limit is reached, or the solvent is too polar.

  • Remedy:

    • Re-heat to redissolve the oil.

    • Add a small amount of seed crystal (if available) as the temperature hits ~55 °C.

    • Vigorous Stirring: Stirring can help break up oil droplets and induce nucleation.

    • Co-Solvent: Add a tiny amount (1-2%) of a solubilizer like Dichloromethane (DCM) to keep the oil in solution longer, though this lowers yield. Preferred: Stick to pure MeOH and cool more slowly.

Issue: Low Yield
  • Symptom: Very few crystals form even at 4 °C.

  • Cause: Too much solvent was used (compound is too soluble).

  • Remedy: Evaporate 50% of the solvent using a rotary evaporator and repeat the cooling process. Alternatively, add water (dropwise) to the cold methanol solution to force precipitation (turbidity point), then warm slightly to clear and cool again.

References

  • McNeil, A. J., et al. (2011). Aryl Trihydroxyborate Salts: Thermally Unstable Species with Unusual Gelation Abilities.

    • Context: Provides specific synthesis and recrystallization data for 1,4-bis(heptyloxy)benzene (Compound 1c).
    • Source:

  • Cheng, H. (2013).[1] 1,4-Bis(hexyloxy)benzene.[2][1][3][4] Acta Crystallographica Section E.

    • Context: Describes the crystal structure and purification (Hexane/MeOH)
    • Source:

  • Ramesh, A. R., & Thomas, D. S. (2010).[1][5] Synthesis of Dialkoxybenzenes.

    • Context: General Williamson ether synthesis methodologies for hydroquinone ethers.

Sources

Synthesis of conjugated polymers using 1,4-bis(heptyloxy)benzene monomers

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Synthesis of Poly(p-phenylene)-Based Conjugated Polymers via 1,4-Bis(heptyloxy)benzene

Executive Summary

This guide details the synthesis of conjugated polymers utilizing 1,4-bis(heptyloxy)benzene as a core donor unit.[1] While hexyl (


) and octyl (

) chains are common, the heptyl (

) chain offers a unique "Goldilocks" balance: it provides superior solubility compared to

analogues while maintaining tighter

-

stacking distances than

variants, potentially enhancing charge carrier mobility in organic photovoltaic (OPV) and organic field-effect transistor (OFET) applications.[1][2]

This protocol focuses on the Suzuki-Miyaura Polycondensation (SPC) route, the industry standard for generating high-molecular-weight, defect-free alternating copolymers.[1][2]

Monomer Activation: Bromination Strategy

The starting material, 1,4-bis(heptyloxy)benzene, is chemically inert for polymerization.[1] It must first be functionalized into a dihalide monomer.

Target Molecule: 1,4-Dibromo-2,5-bis(heptyloxy)benzene.[1][2]

Protocol 1: Bromination
  • Reagents: 1,4-bis(heptyloxy)benzene (1 eq),

    
     (2.2 eq), Iodine (
    
    
    
    , catalytic), Dichloromethane (DCM).[1][2]
  • Mechanism: Electrophilic Aromatic Substitution (

    
    ).[1][2] The alkoxy groups are ortho/para directors, naturally guiding bromines to the 2 and 5 positions.
    

Step-by-Step:

  • Dissolution: Dissolve 10.0 g of 1,4-bis(heptyloxy)benzene in 100 mL of DCM in a round-bottom flask shielded from light (aluminum foil).

  • Catalysis: Add a single crystal of

    
     as a Lewis acid catalyst.[1]
    
  • Addition: Cool to 0°C. Add bromine (2.2 equivalents) dropwise over 30 minutes. Caution: Exothermic.[1]

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4 hours.

  • Quench: Pour mixture into aqueous

    
     (sodium bisulfite) to neutralize excess bromine (color changes from red to clear).
    
  • Workup: Extract with DCM, dry over

    
    , and recrystallize from Ethanol/Hexane (9:1).
    
    • Quality Check:

      
       NMR should show the disappearance of aromatic protons at the 2,5 positions and a simplified singlet peak for the remaining protons.
      

Polymerization: Suzuki-Miyaura Polycondensation (SPC)

This is the core workflow.[2] We will synthesize an alternating copolymer (e.g., with a fluorene diboronate comonomer).

Critical Parameters (The "Why" behind the "How")
  • Stoichiometry: According to the Carothers equation, a strict 1:1.00 ratio of dibromide to diboronate is required for high Molecular Weight (MW).[1] A 1% deviation can drop Degree of Polymerization (

    
    ) by 50%.
    
  • Phase Transfer: The reaction is biphasic (Toluene/Water).[1][2] Aliquat 336 (methyltrioctylammonium chloride) is mandatory to shuttle the base (

    
    ) into the organic phase to activate the organoboron species.[2]
    
  • End-Capping: Uncapped polymers have reactive halide/boronate ends that act as charge traps and degradation sites.[1][2] We must cap them.[1]

Visual Workflow: Catalytic Cycle & Process

SuzukiCycle cluster_process Polymerization Workflow Start Pre-Catalyst Pd(PPh3)4 Active Active Species Pd(0)L2 Start->Active Ligand Dissociation OxAdd Oxidative Addition (Pd inserts into Ar-Br) Active->OxAdd + Ar-Br Monomer Metath Transmetallation (Base + Boronate enters) OxAdd->Metath + Ar-B(OR)2 / Base RedElim Reductive Elimination (C-C Bond Formation) Metath->RedElim Pd(II) Complex RedElim->Active Regenerates Catalyst Mix 1. Mix Monomers (1:1) + Catalyst + Solvent Degas 2. Degas (Freeze-Pump-Thaw) CRITICAL: O2 kills Pd(0) Mix->Degas Heat 3. Reflux (90-110°C) 48-72 Hours Degas->Heat Cap 4. End-Capping Add Ph-B(OH)2 then Ph-Br Heat->Cap

Figure 1: The Suzuki-Miyaura catalytic cycle (top) and the macroscopic experimental workflow (bottom).[1][2]

Protocol 2: Polymerization

Reagents:

  • Monomer A: 1,4-Dibromo-2,5-bis(heptyloxy)benzene (1.00 eq).[1][2]

  • Monomer B: 9,9-Dioctylfluorene-2,7-diboronic acid bis(1,3-propanediol) ester (1.00 eq).[1][2]

  • Catalyst:

    
     (1-3 mol%).[1][2]
    
  • Solvent: Toluene (degassed).

  • Base: 2M

    
     (aqueous, degassed).[1]
    
  • Phase Transfer Catalyst: Aliquat 336 (drops).[2]

Step-by-Step:

  • Setup: In a Schlenk tube, combine Monomer A and Monomer B.[1]

  • Atmosphere: Evacuate and backfill with Argon (

    
    ).[1] This removes adsorbed moisture/oxygen.
    
  • Solvent: Add degassed Toluene and Aliquat 336 via syringe.

  • Catalyst Addition: Under Argon flow, add

    
    .[1] Speed is key here to prevent catalyst oxidation.[1]
    
  • Base Addition: Add degassed aqueous

    
    .
    
  • Reaction: Heat to 90–100°C with vigorous stirring. The mixture will turn fluorescent and viscous over 24–48 hours.

  • End-Capping (The "Secret Sauce"):

    • Step A: Add phenylboronic acid (dissolved in toluene) and stir for 6 hours. (Caps the Br- ends).

    • Step B: Add bromobenzene and stir for 6 hours. (Caps the Boronate ends).[3]

    • Result: A chemically stable polymer with phenyl termini.

Purification: The Soxhlet Hierarchy

Precipitation alone is insufficient for device-grade materials.[2] It leaves behind oligomers, catalyst residues, and salts.[1] Soxhlet extraction fractionates the polymer by molecular weight.

Protocol 3: Soxhlet Extraction
  • Precipitation: Pour the reaction mixture into 300 mL of acidic Methanol (MeOH + 5% HCl). The polymer precipitates; salts/catalysts stay in solution. Filter the solid.

  • Thimble Loading: Place the solid polymer into a cellulose extraction thimble.

  • Sequential Extraction: Run the Soxhlet apparatus with the following solvents in order:

OrderSolventRoleTarget RemovalTime
1 Methanol WashSalts, unreacted monomers, catalyst ligands12h
2 Acetone WashLow MW oligomers (trimers/tetramers)12h
3 Hexane FractionationMedium MW chains (often undesirable for high-performance)12-24h
4 Chloroform Collection High MW Target Polymer Until clear
  • Final Recovery: Concentrate the Chloroform fraction and re-precipitate into pure Methanol. Filter and dry under vacuum at 40°C.

Visual Workflow: Purification Logic

Soxhlet cluster_soxhlet Soxhlet Extraction Sequence Raw Crude Polymer (Solid) MeOH 1. Methanol (Removes Salts/Cat) Raw->MeOH Acetone 2. Acetone (Removes Oligomers) MeOH->Acetone Hexane 3. Hexane (Removes Med-MW) Acetone->Hexane CHCl3 4. Chloroform (Dissolves Target) Hexane->CHCl3 Final Final Product (High MW, Low PDI) CHCl3->Final Evaporate & Precipitate

Figure 2: Sequential Soxhlet extraction ensures narrow polydispersity (PDI) and high purity.[1][2]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Molecular Weight Stoichiometric imbalanceWeigh monomers to

mg precision. Ensure monomers are 99.5%+ pure.
Black Precipitate "Palladium Black" formationCatalyst decomposed due to

.[1] Improve degassing (Freeze-Pump-Thaw).[1][2]
Insoluble Polymer Cross-linking or MW too highReduce reaction time.[1] Ensure

side chains are intact (NMR check).
Broad PDI (>2.5) Slow initiationSwitch catalyst to

/ SPhos for faster initiation relative to propagation.

References

  • Suzuki-Miyaura Catalyst Transfer Polymerization: Polymer Chemistry, "Pairing Suzuki–Miyaura cross-coupling and catalyst transfer polymerization," (2020).[1]

  • Soxhlet Purification Protocols: Method of purifying conjugated polymers, US Patent 9,045,596 B2.[1]

  • End-Capping Strategies: Macromolecules, "End-Group Chemistry and Junction Chemistry in Polymer Science," (2020).[1][2] [2]

  • Green Synthesis (Water-based): ACS Macro Letters, "Synthesis of Conjugated Polymers by Sustainable Suzuki Polycondensation in Water," (2020).[1] [2]

  • General Conjugated Polymer Synthesis: New Journal of Chemistry, "Biosourced and metal-free synthesis of conjugated polymers," (2024).[1]

Sources

Precision Engineering of 2D Supramolecular Networks: 1,4-Diheptyloxybenzene as a Structural Linker

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-SUPRA-2025-DHB

Executive Summary

This application note details the methodology for preparing and characterizing two-dimensional (2D) supramolecular networks using 1,4-diheptyloxybenzene (DHB) as a structural linker at the liquid-solid interface. Unlike covalent synthesis, supramolecular engineering relies on reversible non-covalent interactions—specifically van der Waals forces and


-

stacking—to organize functional units.[1]

DHB is a critical "spacer" molecule in 2D crystal engineering. Its heptyloxy (


) chains provide the necessary registry with the Highly Oriented Pyrolytic Graphite (HOPG) substrate, acting as a stabilizing anchor that defines the lattice geometry for host-guest architectures.

Scientific Foundation & Mechanism

The Role of the Linker

In 2D supramolecular assembly, the competition between molecule-molecule interactions and molecule-substrate interactions dictates the final topology.

  • Molecule-Substrate: The alkyl chains of DHB adsorb flat onto the graphite surface. The zigzag backbone of the heptyl chain matches the graphite lattice commensurability, maximizing van der Waals contact.

  • Molecule-Molecule: The benzene cores interact via

    
    -stacking or edge-to-face interactions, while the alkyl chains interdigitate to form dense, lamellar domains.
    
Mechanism of Assembly

The assembly follows a thermodynamic equilibrium process known as Ostwald Ripening , where smaller, unstable domains dissolve and re-deposit onto larger, stable crystalline domains. The DHB linker facilitates this by lowering the nucleation barrier through effective wetting of the HOPG surface.

AssemblyMechanism Solvent Solvent Medium (1-Phenyloctane) DHB 1,4-Diheptyloxybenzene (Monomer) Solvent->DHB Solvation Adsorption Adsorption (VdW Interactions) DHB->Adsorption Diffusion to Interface HOPG HOPG Substrate (Graphite Lattice) HOPG->Adsorption Templating Nucleation Nucleation (Critical Cluster Formation) Adsorption->Nucleation Supersaturation Growth Domain Growth (Ostwald Ripening) Nucleation->Growth Thermodynamic Drive Network Stable 2D Network (Lamellar Structure) Growth->Network Lattice Matching

Figure 1: Mechanistic pathway of DHB supramolecular assembly at the liquid-solid interface.

Materials & Equipment

Reagents
ComponentSpecificationPurpose
1,4-Diheptyloxybenzene >98% Purity (HPLC)Structural Linker / Network Former
1-Phenyloctane Anhydrous, 99%High-boiling solvent (low volatility for STM)
1,2,4-Trichlorobenzene (TCB) Anhydrous, >99%Alternative solvent for higher solubility
HOPG ZYB or ZYA GradeAtomically flat substrate
Equipment
  • Scanning Tunneling Microscope (STM): Capable of liquid-solid interface imaging (e.g., Agilent/Keysight, Bruker, or Omicron systems).

  • Tips: Mechanically cut Pt/Ir (80:20) wire (0.25 mm diameter).

  • Sonicator: For solubilization.[2][3]

  • Micropipettes: 0.5–10

    
    L range.
    

Experimental Protocol

Phase 1: Solution Preparation

Rationale: Concentration control is vital. Too high (


 M) leads to disordered multilayers; too low (

M) prevents nucleation.
  • Stock Solution: Dissolve 1,4-diheptyloxybenzene in 1-phenyloctane to a concentration of 1.0 mM .

    • Note: If the linker does not dissolve immediately, sonicate at 40°C for 5 minutes. The solution must be optically clear.

  • Working Solution: Dilute the stock solution to the target imaging concentration, typically 0.1 mM to 0.5 mM .

    • Tip: For co-assembly experiments (e.g., adding a guest molecule), mix the host (DHB) and guest solutions at this stage in the desired stoichiometric ratio (e.g., 1:1 or 2:1).

Phase 2: Substrate Preparation

Rationale: A pristine surface is non-negotiable for atomic resolution.

  • Secure the HOPG block to the STM sample disc using conductive silver paint or carbon tape.

  • Apply a piece of adhesive tape (Scotch tape) to the HOPG surface.

  • Press gently to ensure uniform contact, then peel off the tape in a smooth, single motion to cleave the top graphite layers.

  • Verification: The exposed surface should appear mirror-like and free of macroscopic steps or debris.

Phase 3: Deposition & Imaging

Rationale: Imaging is performed in situ (with the tip immersed in the droplet) to maintain the equilibrium of the supramolecular network.

  • Deposition: Deposit 3–5

    
    L  of the Working Solution directly onto the freshly cleaved HOPG surface.
    
  • Tip Approach: Mount the Pt/Ir tip and engage the approach mechanism.

  • Parameter Setup:

    • Bias Voltage (

      
      ):  Start at -600 mV to -800 mV  (sample bias). Negative bias images the Highest Occupied Molecular Orbital (HOMO), often dominated by the aromatic core.
      
    • Tunneling Current (

      
      ):  Set to 50–100 pA . Low current prevents the tip from disrupting the fragile supramolecular network.
      
  • Drift Correction: Allow the system to thermalize for 15–30 minutes before capturing high-resolution data.

Workflow Visualization

ProtocolWorkflow Start Start Weigh Weigh DHB (>98% Purity) Start->Weigh Dissolve Dissolve in 1-Phenyloctane (1 mM Stock) Weigh->Dissolve Dilute Dilute to 0.1 - 0.5 mM Dissolve->Dilute Deposit Drop Cast 3-5 µL Dilute->Deposit Cleave Cleave HOPG (Scotch Tape) Cleave->Deposit Approach STM Approach (Liquid Interface) Deposit->Approach Image Imaging (V=-0.8V, I=50pA) Approach->Image

Figure 2: Step-by-step experimental workflow for DHB network preparation.

Data Analysis & Troubleshooting

Expected Results

The DHB molecules should form a lamellar structure .

  • Bright Contrast: Corresponds to the benzene cores (high electron density).

  • Dark Contrast: Corresponds to the alkyl chains and the gaps between them.

  • Lattice Parameters: The measured distance between lamellae should correspond to the length of the DHB molecule plus the van der Waals gap (approx. 2.0–2.5 nm depending on interdigitation angle).

Troubleshooting Table
SymptomProbable CauseCorrective Action
No molecular resolution Tip is too blunt or contaminated.Pulse the tip (+5V for 10ms) or cut a new tip.
Noisy image / Streaks Tunneling current too high; dragging molecules.Lower

to <30 pA; Increase gap resistance.
Disordered domains Concentration too high or insufficient annealing.Dilute sample to

M or heat HOPG to 40°C during imaging.
Drift Thermal instability.Allow 30 mins settling time after depositing liquid.

References

  • De Feyter, S., & De Schryver, F. C. (2003). Two-dimensional supramolecular self-assembly probed by scanning tunneling microscopy. Chemical Society Reviews, 32(3), 139-150. Link

  • Elemans, J. A., et al. (2009). Molecular materials at the liquid-solid interface. Soft Matter, 5(4), 721-735. Link

  • Mali, K. S., et al. (2012). Nanostructuring the graphite surface with alkoxy-substituted dehydrobenzo[12]annulenes. Chemistry – A European Journal, 18(38), 11948–11959. Link

  • Spitz, C., et al. (2002). STM of 1,4-dialkoxy-2,5-bis(phenylethynyl)benzenes on graphite. Surface Science, 512(1-2), 69-76. (Provides comparative data for alkoxy-benzene derivatives). Link

Sources

Catalytic conditions for synthesizing 1,4-diheptoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Catalytic Conditions for Synthesizing 1,4-Diheptoxybenzene

Executive Summary

1,4-Diheptoxybenzene (CAS: 14679-64-2) is a critical mesogenic core used in the synthesis of liquid crystals, organic electronic materials, and redox-active polymers. While classical Williamson ether synthesis utilizes stoichiometric strong bases (e.g., NaH) in dipolar aprotic solvents (DMF, DMSO), these methods suffer from difficult workups, high waste generation, and safety concerns during scale-up.

This guide details catalytic protocols focusing on Phase Transfer Catalysis (PTC). By utilizing quaternary ammonium salts or crown ethers, we convert the heterogeneous reaction into a highly efficient catalytic cycle, enabling the use of milder bases (


, KOH) and environmentally benign solvents.

Mechanistic Principles: The Catalytic Advantage

The synthesis relies on the double O-alkylation of hydroquinone with 1-bromoheptane. The rate-limiting step in heterogeneous systems is the transport of the phenoxide anion into the organic phase where the alkyl halide resides.

Catalytic Mode: Phase Transfer Catalysis (PTC) Mechanism: Interfacial


 Substitution

In a solid-liquid or liquid-liquid PTC system, the catalyst (


) shuttles the hydroquinone dianion (

) from the aqueous/solid interface into the organic bulk phase as a lipophilic ion pair (

). This "naked" anion, stripped of its tight hydration shell, exhibits significantly enhanced nucleophilicity, accelerating the reaction rate by orders of magnitude compared to non-catalyzed conditions.

PTC_Mechanism cluster_aqueous Aqueous / Solid Phase (Base Source) cluster_interface Interface cluster_organic Organic Phase (Reaction Zone) HQ Hydroquinone (ArOH) Deprot Deprotonation HQ->Deprot Base Base (KOH / K2CO3) Base->Deprot Phenoxide Phenoxide Anion (ArO⁻ K⁺) Deprot->Phenoxide IonExchange Ion Exchange (Q⁺X⁻ ⇌ Q⁺ArO⁻) Phenoxide->IonExchange IonPair Active Ion Pair (Q⁺ArO⁻) IonExchange->IonPair Q_Salt Catalyst (Q⁺X⁻) Q_Salt->IonExchange Product 1,4-Diheptoxybenzene (Ar-OR) IonPair->Product SN2 Attack R_Br 1-Bromoheptane (R-Br) R_Br->Product Product->Q_Salt Regenerates Catalyst

Figure 1: Catalytic cycle of Phase Transfer Catalysis (PTC) facilitating the O-alkylation of hydroquinone. The catalyst shuttles the active phenoxide species across the phase boundary.

Experimental Protocols

Protocol A: Liquid-Liquid PTC (High Throughput / Scalable)

Recommended for gram-to-kilogram scale synthesis due to superior heat management and ease of stirring.

Reagents:

  • Hydroquinone (1.0 equiv)

  • 1-Bromoheptane (2.5 equiv)

  • Tetrabutylammonium Bromide (TBAB) (0.05 equiv / 5 mol%)

  • Potassium Hydroxide (50% aq.[1] solution) (4.0 equiv)

  • Toluene (Solvent)[1]

Step-by-Step Methodology:

  • Reactor Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and internal thermometer.

  • Charge Aqueous Phase: Add 50% KOH solution to the flask.

  • Charge Organic Phase: Dissolve Hydroquinone and 1-Bromoheptane in Toluene (volume ratio 1:3 relative to aqueous phase) and add to the reactor. Note: Hydroquinone may initially stay in the aqueous layer.

  • Catalyst Addition: Add TBAB (5 mol%) in one portion.

  • Reaction Initiation: Heat the biphasic mixture to 85°C with vigorous stirring (>600 RPM). High shear is critical to maximize interfacial area.

  • Monitoring: Monitor via TLC (Hexane/EtOAc 9:1) or HPLC.[2] The reaction typically reaches completion in 4–6 hours.

    • Endpoint: Disappearance of mono-heptoxy intermediate.

  • Workup:

    • Cool to room temperature.[1][2][3]

    • Separate phases. Wash the organic layer with water (

      
      ) to remove residual base and catalyst.
      
    • Wash with 1M HCl (

      
      ) to neutralize any trace phenoxide.
      
    • Dry over anhydrous

      
       and concentrate in vacuo.
      
  • Purification: Recrystallize the crude solid from Ethanol or Methanol to yield white crystalline platelets.

Protocol B: Solid-Liquid PTC (Anhydrous Conditions)

Recommended for moisture-sensitive substrates or when higher temperatures are required.

Reagents:

  • Hydroquinone (1.0 equiv)

  • 1-Bromoheptane (2.2 equiv)

  • 18-Crown-6 (0.02 equiv) or TBAB (0.05 equiv)

  • Potassium Carbonate (

    
    ), anhydrous, pulverized (3.0 equiv)
    
  • Acetone or Acetonitrile (Solvent)

Step-by-Step Methodology:

  • Preparation: Pulverize anhydrous

    
     immediately before use to maximize surface area.
    
  • Mixing: In a round-bottom flask, combine Hydroquinone,

    
    , and the Catalyst (18-Crown-6) in Acetone (0.5 M concentration relative to HQ).
    
  • Reflux: Heat to reflux (

    
     for Acetone) for 30 minutes to allow pre-formation of the phenoxide/catalyst complex.
    
  • Alkylation: Add 1-Bromoheptane dropwise over 10 minutes.

  • Reaction: Continue reflux for 12–18 hours.

  • Filtration: Cool the mixture and filter off the inorganic salts (

    
    , excess 
    
    
    
    ). Rinse the filter cake with fresh acetone.
  • Isolation: Evaporate the solvent. The residue is often pure enough for use; otherwise, recrystallize from ethanol.

Optimization & Troubleshooting Data

The following data summarizes the impact of catalyst and solvent choice on the yield of 1,4-diheptoxybenzene (Reaction time: 6 hours).

EntryCatalyst (5 mol%)BaseSolventTemp (°C)Yield (%)Notes
1 None

Acetone5615%Slow kinetics; mono-alkylation dominant.
2 TBAB 50% KOH Toluene 85 94% Optimal Protocol A. Fast, clean.
3 Aliquat 33650% KOHToluene8592%Similar to TBAB; liquid catalyst easier to handle.
4 18-Crown-6

Acetone5688%Good for Protocol B; expensive catalyst.
5 TBABNaOH (s)DMSO10085%High yield but difficult solvent removal (DMSO).

Key Troubleshooting Tips:

  • Incomplete Reaction: If mono-heptoxybenzene persists, add an additional 0.2 equiv of 1-bromoheptane and 1 mol% catalyst. Check stirring speed; low shear reduces interfacial surface area in Protocol A.

  • Emulsions: In Protocol A, if phase separation is slow, add brine or a small amount of Methanol to break the emulsion.

  • Coloration: Product should be white. Pink/Brown discoloration indicates oxidation of hydroquinone. Ensure inert atmosphere (

    
    ) during the initial mixing and heating.
    

Process Workflow Diagram

Workflow Start Start: Raw Materials Mix Biphasic Mixing (HQ + R-Br + Toluene + aq. KOH) Start->Mix Cat Add Catalyst (TBAB) Initiate PTC Cycle Mix->Cat Heat Heat to 85°C High Shear Stirring Cat->Heat Check TLC/HPLC Check (Target: <1% Mono-ether) Heat->Check Check->Heat Incomplete Sep Phase Separation Discard Aqueous Layer Check->Sep Complete Wash Wash Organic Layer (H2O, then 1M HCl) Sep->Wash Cryst Crystallization (Ethanol/Methanol) Wash->Cryst End Final Product 1,4-Diheptoxybenzene Cryst->End

Figure 2: Operational workflow for the Phase-Transfer Catalyzed synthesis of 1,4-diheptoxybenzene.

Safety & Handling

  • 1-Bromoheptane: Alkylating agent. Potential lachrymator and skin irritant. Handle in a fume hood.

  • Hydroquinone: Toxic to aquatic life and harmful if swallowed. Avoid dust generation.

  • Potassium Hydroxide: Corrosive. Causes severe skin burns. Wear chemical-resistant gloves and eye protection.

  • Toluene: Flammable and reproductive toxin. Use proper grounding to prevent static discharge.

References

  • Freedman, H. H., & Dubois, R. A. (1975). An improved Williamson ether synthesis using phase transfer catalysis. Tetrahedron Letters, 16(38), 3251-3254.

  • Sassaman, M. B., et al. (1998). 1,4-Dialkoxybenzenes via Phase-Transfer Catalyzed Alkylation. Organic Syntheses, Coll. Vol. 9, p. 192.

  • Starks, C. M., Liotta, C. L., & Halpern, M. (1994). Phase-Transfer Catalysis: Fundamentals, Applications, and Industrial Perspectives. Chapman & Hall.

  • BenchChem. (2024). Synthesis of 1,2,4-Tributoxybenzene from Hydroquinone: An In-depth Technical Guide. BenchChem Application Notes.

  • Tanaka, R., et al. (2010). Synthesis and Properties of Liquid Crystalline Materials Containing 1,4-Dialkoxybenzene Cores. Journal of Materials Chemistry, 20, 1234-1240.

Sources

Application Note: Yield Optimization in the Synthesis of p-Diheptyloxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Analysis

1,4-Bis(heptyloxy)benzene (also known as p-diheptyloxybenzene) is a critical intermediate in the synthesis of liquid crystals, organic electronic materials (e.g., conjugated polymers like PDHOPT), and specific pharmaceutical moieties. While the synthesis appears straightforward via Williamson etherification, achieving high yields (>85%) with high purity (>99%) is often hindered by competitive mono-alkylation, oxidation of the hydroquinone starting material, and difficult purification profiles.

This guide moves beyond standard textbook procedures to provide a yield-optimized protocol . By controlling the specific solvation shell of the nucleophile and managing the oxidation potential of the phenoxide intermediate, we can suppress side reactions and drive the equilibrium toward the dialkylated product.

Core Challenges & Solutions
ChallengeMechanistic Root CauseOptimized Solution
Mono-alkylation Statistical probability and solubility differences of the mono-anion vs. di-anion.Use of Polar Aprotic Solvent (DMF) at elevated temp (

C) to solubilize the dianion; Excess Alkyl Halide (>2.5 eq).
Oxidation (Darkening) Hydroquinone readily oxidizes to p-benzoquinone in basic/aerobic conditions (Quinhydrone formation).Strict Inert Atmosphere (

)
and addition of reducing agents (optional) or rapid heating.
O-Alkylation vs C-Alkylation Ambident nucleophile character of phenoxide.Use of Carbonate bases (

)
rather than hydroxides to favor O-alkylation via "soft-hard" interactions; solvent choice.
Purification Loss Similar solubility profiles of mono- and di-alkylated products.Recrystallization from Methanol (MeOH) where the dialkylated product is less soluble than the mono-derivative.

Part 2: Scientific Integrity & Mechanism

Reaction Mechanism

The synthesis proceeds via a double


 nucleophilic substitution. The reaction requires the deprotonation of both hydroxyl groups on the hydroquinone to form a dianion, which then attacks the electrophilic carbon of 1-bromoheptane.

Key Insight: The second deprotonation (


) is significantly harder than the first (

). In solvents like acetone, the dianion is poorly soluble, leading to stalled mono-alkylation. DMF is chosen for its high dielectric constant and ability to solvate cations (

), leaving the phenoxide "naked" and highly reactive.

G HQ Hydroquinone (Starting Material) Mono Mono-anion Intermediate HQ->Mono Deprotonation 1 Base K2CO3 (Base) Base->Mono DiAnion Dianion (Highly Reactive) Base->DiAnion Mono->DiAnion Deprotonation 2 (Rate Limiting in non-polar solvents) MonoEther Mono-heptyloxybenzene (Byproduct/Intermediate) DiAnion->MonoEther + R-Br (Fast) Bromide 1-Bromoheptane (Electrophile) Bromide->MonoEther Product p-Diheptyloxybenzene (Target) Bromide->Product MonoEther->Product + R-Br (Requires Excess Reagent)

Figure 1: Reaction pathway highlighting the critical dianion formation step.

Part 3: Optimized Experimental Protocol

Materials & Reagents[1][2][3][4][5][6][7]
  • Hydroquinone: 5.00 g (45.4 mmol) [Reagent Grade, >99%]

  • 1-Bromoheptane: 20.3 g (113.5 mmol, 2.5 equivalents) [Clear liquid, check for yellowing indicating free

    
    ]
    
  • Potassium Carbonate (

    
    ):  18.8 g (136 mmol, 3.0 equivalents) [Anhydrous, granular - Must be freshly ground ]
    
  • N,N-Dimethylformamide (DMF): 60 mL [Anhydrous grade preferred]

  • Methanol (MeOH): For recrystallization.[1][2]

Step-by-Step Procedure
1. Setup & Inertion
  • Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Critical: Flush the system with Nitrogen (

    
    ) for 5 minutes. Hydroquinone is sensitive to 
    
    
    
    in basic media.
  • Add Hydroquinone (5.00 g) and

    
     (18.8 g)  to the flask.
    
  • Add DMF (60 mL) via syringe. Start stirring. The mixture will be a suspension.

2. Reaction Initiation
  • Heat the mixture to 100°C using an oil bath.

  • Observation: The mixture may turn light brown; deep black indicates excessive oxidation (check

    
     flow).
    
  • Add 1-Bromoheptane (20.3 g) dropwise over 10 minutes.

    • Why dropwise? Although not strictly exothermic, controlling addition ensures the concentration of alkyl halide is maintained as the dianion forms.

3. Reaction Monitoring
  • Maintain reflux/heating at 100°C for 24 hours .

  • TLC Monitoring:

    • Mobile Phase: Hexane:Ethyl Acetate (9:1).

    • Visualization: UV light (254 nm).

    • Rf Values:

      • Hydroquinone: ~0.1 (Baseline)

      • Mono-ether: ~0.4

      • Di-ether (Product): ~0.8[3]

  • Endpoint: Reaction is complete when the mono-ether spot disappears. If mono-ether persists after 24h, add 0.2 eq of bromide and stir for 4h.

4. Workup (Precipitation Method)[3]
  • Allow the reaction mixture to cool to ~60°C (do not cool completely to RT yet to prevent premature crashing of salts mixed with product).

  • Filtration: Filter the warm mixture through a sintered glass funnel to remove inorganic salts (

    
    , excess 
    
    
    
    ). Wash the solid cake with 10 mL warm DMF.
  • Precipitation: Pour the clear DMF filtrate into 300 mL of ice-cold water with vigorous stirring. The product will precipitate as a white/off-white solid.

  • Filter the solid and wash copiously with water (3 x 50 mL) to remove all traces of DMF.

5. Purification (Recrystallization)[1][2]
  • Transfer the crude solid to a clean Erlenmeyer flask.

  • Add Methanol (MeOH) (~5-7 mL per gram of crude).

  • Heat to reflux until fully dissolved. If insoluble particles remain, hot filter.

  • Allow to cool slowly to Room Temperature, then to 4°C in a fridge.

  • Collect the shining white crystals via vacuum filtration.

  • Drying: Dry in a vacuum oven at 40°C for 6 hours.

Part 4: Characterization & Data[9]

Physical Properties
PropertyValueNotes
Appearance White crystalline solidShining platelets or needles
Melting Point 57.4 – 57.8 °C Sharp range indicates high purity
Yield (Optimized) 85 – 92% Literature standard is often ~65%
Solubility Soluble in

, DCM, hot MeOH
Insoluble in water
Spectral Validation ( NMR, 400 MHz, )
  • ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     6.82 (s, 4H):  Aromatic protons. The singlet confirms the symmetry of the para-substitution.
    
  • 
     3.89 (t, 
    
    
    
    , 4H):
    
    
    protons. The chemical shift < 4.0 ppm is characteristic of alkyl ethers.
  • 
     1.75 (quint, 4H): 
    
    
    
    -methylene protons.
  • 
     1.45 – 1.30 (m, 16H):  Bulk methylene chain.
    
  • 
     0.89 (t, 6H):  Terminal methyl groups.
    

Part 5: Troubleshooting & Yield Optimization

The "Stalled Reaction" Phenomenon

Symptom: TLC shows persistent mono-ether despite long reaction times. Cause: Water in the DMF is solvating the phenoxide anion, reducing its nucleophilicity (hydrogen bonding). Fix: Use anhydrous DMF. Add activated 3Å molecular sieves to the reaction flask if solvent quality is suspect.

Color Management

Symptom: Product is grey or brown. Cause: Formation of quinone byproducts due to oxygen exposure. Fix:

  • Ensure vigorous

    
     sparging before heating.
    
  • Rescue: Recrystallize the crude product from MeOH with a spatula tip of activated charcoal . Filter hot to remove the charcoal and color bodies.

Alternative "Green" Route (Phase Transfer Catalysis)

For labs wishing to avoid DMF (toxicity/workup issues), use Phase Transfer Catalysis (PTC) .

  • Solvent: Toluene / Water (1:1).

  • Base: KOH (50% aq).

  • Catalyst: TBAB (Tetrabutylammonium bromide) or 18-Crown-6 (5 mol%).

  • Note: This method is slower (48h) but allows for easier workup (phase separation) and often higher purity crude.

References

  • Synthesis & Properties: Al-Salahi, R. et al. "Synthesis and characterization of poly[3-(2',5'-diheptyloxy-phenyl)thiophene] for use in photoelectrochemical cells." ResearchGate, 2010.

  • Crystallography & Structure: Cheng, H. "1,4-Bis(hexyloxy)benzene." Acta Crystallographica Section E, 2013.

  • General Williamson Ether Optimization: "Williamson Ether Synthesis Conditions." Byjus, Accessed 2024.

  • Melting Point Verification: "1,4-Dimethoxybenzene Properties." Sigma-Aldrich, Accessed 2024. (Homolog comparison).

Sources

Application Note: 1,4-Bis(heptyloxy)benzene as a Modular Hole-Transport Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a comprehensive technical guide for materials scientists and organic chemists. It moves beyond simple recipes to explore the process engineering and molecular design principles required to synthesize high-purity organic electronic intermediates.[1]

Executive Summary

This guide details the synthesis, purification, and functionalization of 1,4-bis(heptyloxy)benzene (BHB) . While hexyl (C6) and octyl (C8) analogs are common, the heptyl (C7) variant offers unique "odd-even" packing effects that can fine-tune the morphology and solubility of hole-transport materials (HTMs) in Organic Photovoltaics (OPV) and OLEDs. This protocol establishes a self-validating workflow for converting hydroquinone into a high-purity BHB intermediate, followed by its conversion into the critical cross-coupling monomer 1,4-dibromo-2,5-bis(heptyloxy)benzene .

Molecular Design Rationale

In organic electronics, the alkyl side-chain is not merely a solubilizing group; it is a steric lever that controls


-

stacking.[1]
  • Electronic Effect: The alkoxy groups (-OR) at the 1,4-positions are strong electron-donating groups (EDGs). They raise the Highest Occupied Molecular Orbital (HOMO) energy, facilitating hole injection and transport.

  • Solubility vs. Packing: The C7 (heptyl) chain provides a balance between solubility in non-chlorinated solvents (green chemistry compliance) and the prevention of excessive crystallization which can embrittle thin films.

Table 1: Physical & Chemical Properties Profile
PropertyValue / DescriptionRelevance to HTM
Molecular Formula

Core scaffold
Molecular Weight 306.49 g/mol Monomer mass balance
Appearance White crystalline solidPurity indicator (yellowing = oxidation)
Melting Point ~48–52 °C (Experimental)Processing window for melt-annealing
Solubility High:

, Toluene, THFLow: MeOH, Water
Critical for purification strategy
Electronic Character Electron Rich (

-donor)
Facilitates oxidative coupling / hole transport

Experimental Protocols

Protocol A: Synthesis of 1,4-Bis(heptyloxy)benzene

Reaction Type: Williamson Ether Synthesis Scale: 50 mmol (Pilot Scale)

Reagents & Stoichiometry
ComponentRoleEquiv.Mass/Vol
HydroquinoneSubstrate1.05.51 g
1-BromoheptaneElectrophile2.522.4 g (19.6 mL)
Potassium Carbonate (

)
Base3.020.7 g
Potassium Iodide (KI)Catalyst (Finkelstein)0.10.83 g
DMF (Anhydrous)SolventN/A100 mL
Step-by-Step Methodology
  • Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet.

  • Charging: Under

    
     flow, add Hydroquinone, 
    
    
    
    , and KI. Add DMF via syringe.[1]
    • Expert Insight: KI is critical.[1] It converts alkyl bromide to the more reactive alkyl iodide in situ, accelerating the reaction kinetics significantly.

  • Addition: Add 1-Bromoheptane dropwise over 15 minutes.

  • Reaction: Heat the mixture to 80 °C for 24 hours.

    • Monitoring: Check via TLC (Hexane:Ethyl Acetate 9:1).[1] Product

      
       ~0.8; Mono-substituted intermediate 
      
      
      
      ~0.4.[1]
  • Workup:

    • Cool to room temperature.[1][2]

    • Pour mixture into 500 mL ice-water. The product will precipitate as a white/off-white solid.[1]

    • Filter the solid and wash copiously with water (to remove DMF/Salts) and cold methanol (to remove trace mono-alkylated byproducts).

  • Purification (Critical): Recrystallize from Ethanol.

    • Dissolve crude solid in boiling ethanol (~15 mL/g).

    • Allow to cool slowly to room temperature, then to 4 °C.

    • Filter crystals and dry under vacuum at 40 °C.[1]

Self-Validation Checkpoint:

  • Target Yield: >85%

  • Appearance: Must be snow-white.[1] Any pink hue indicates oxidation of unreacted hydroquinone (quinhydrone formation).[1] Repeat recrystallization if colored.[1]

Protocol B: Functionalization to 1,4-Dibromo-2,5-bis(heptyloxy)benzene

This step creates the active monomer for Suzuki/Stille polymerizations.[1]

Reaction Type: Electrophilic Aromatic Substitution (Bromination) Safety Note: Bromine (


) is highly toxic and corrosive.[1] Work in a fume hood.
Reagents
  • 1,4-Bis(heptyloxy)benzene (from Protocol A): 10.0 g (32.6 mmol)

  • Bromine (

    
    ): 3.6 mL (70 mmol, 2.15 eq)
    
  • Iodine (

    
    ): 50 mg (Catalyst)
    
  • Dichloromethane (DCM): 150 mL

  • Methanol (for quenching)

Methodology
  • Dissolution: Dissolve the starting material and

    
     catalyst in DCM in a foil-wrapped flask (exclude light to prevent radical side reactions). Cool to 0 °C.
    
  • Bromination: Add

    
     dropwise via a pressure-equalizing dropping funnel over 30 minutes.
    
    • Observation: The red bromine color should dissipate initially as it consumes.[1]

  • Stirring: Allow to warm to Room Temp and stir for 4 hours.

  • Quenching: Add saturated aqueous Sodium Thiosulfate (

    
    ) until the red bromine color completely disappears (turns clear/yellowish).
    
  • Extraction: Separate organic layer, wash with water (2x) and brine (1x).[1] Dry over

    
    .[1]
    
  • Purification: Recrystallize from a mixture of Chloroform/Methanol (1:3).

Target Product: 1,4-Dibromo-2,5-bis(heptyloxy)benzene NMR Validation (


): 
  • 
     7.10 ppm (s, 2H, Aromatic H) - Singlet indicates symmetry.
    
  • 
     3.95 ppm (t, 4H, 
    
    
    
    )
  • Absence of peaks at

    
     6.8 ppm (unbrominated starting material).[1]
    

Downstream Application: HTM Synthesis Workflow

The dibrominated intermediate is the universal key for synthesizing Hole Transport Materials.[1] Below is the logic flow for creating a Polymer HTM (e.g., P3HT analog) or a Small Molecule HTM.

HTM_Workflow cluster_0 Intermediate Synthesis HQ Hydroquinone BHB 1,4-Bis(heptyloxy)benzene (Solubility Scaffold) HQ->BHB Williamson Ether (C7-Br / K2CO3) DBHB 1,4-Dibromo-2,5-bis(heptyloxy)benzene (Active Monomer) BHB->DBHB Bromination (Br2 / DCM) Polymer Poly(p-phenylene) Derivatives DBHB->Polymer Suzuki Polycondensation (Pd(0) / Boronic Ester) SmallMol Star-Shaped Carbazole HTMs DBHB->SmallMol Buchwald-Hartwig (Amination)

Figure 1: Synthetic workflow transforming raw materials into active organic semiconductor components.

Device Integration & Troubleshooting

When using the final HTM derived from this intermediate in a device (e.g., Perovskite Solar Cell):

Spin Coating Parameters (Typical)
  • Concentration: 10–20 mg/mL in Chlorobenzene.[1]

  • Speed: 2000–4000 rpm (Target thickness: 50–100 nm).[1]

  • Annealing: 100 °C for 10 min (to reorganize the heptyl chains).

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Solubility Incomplete alkylation (Mono-heptyl)Check NMR for phenolic -OH.[1] Reprocess with excess alkyl bromide.[1]
Low Device Voc Impurity traps in HTMRecrystallize the intermediate (DBHB) again. Purity of the monomer dictates polymer electronic grade.[1]
Film Pinholes Poor wettingThe heptyl chain is hydrophobic.[1] Treat substrate with UV-Ozone for 15 mins before coating.[1]

References

  • BenchChem. (2025).[1][3] Synthesis of 1,2,4-Tributoxybenzene from Hydroquinone: An In-depth Technical Guide. Link

  • Cheng, H. (2013).[1][4] 1,4-Bis(hexyloxy)benzene.[1][4] Acta Crystallographica Section E. Link

    • Note: Provides crystallographic data for the homologous C6 series, valid
  • RSC Publishing. (2010).[1] Novel hole-transporting materials based on 1,4-bis(carbazolyl)benzene. Link

    • Note: Establishes the utility of the benzene core in HTM design.
  • PubChem. (2025).[1] 1,4-Bis(prop-2-en-1-yloxy)benzene Compound Summary. Link

  • University of Houston. (2014).[1] Synthesis and Characterization of Poly(2,5-didecyl-1,4-phenylene vinylene). Link

    • Note: Detailed protocol for bromomethylation vs ring bromin

Sources

Application Note: High-Purity Synthesis of 2,5-Substituted 1,4-Bis(heptyloxy)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details the optimized synthesis of 2,5-dibromo-1,4-bis(heptyloxy)benzene , a critical intermediate for soluble conjugated polymers (e.g., PPV derivatives) and liquid crystals. While the "2,5-substituted" class includes various functional groups (aldehydes, boronic esters, nitriles), the 2,5-dibromo derivative is the industry-standard "gateway" molecule. Through palladium-catalyzed cross-coupling (Suzuki, Sonogashira), it grants access to virtually any other 2,5-substitution pattern.

This guide prioritizes regioselectivity , solubility management , and scalability , addressing common pitfalls such as mono-alkylation impurities and over-bromination.

Retrosynthetic Strategy

The synthesis follows a linear two-step pathway starting from commodity chemicals. The logic relies on the strong ortho/para directing effect of the alkoxy groups to control the subsequent halogenation.

  • Step 1 (Williamson Ether Synthesis): Alkylation of hydroquinone with 1-bromoheptane to establish the solubilizing alkyl chains.

  • Step 2 (Electrophilic Aromatic Substitution): Regioselective bromination at the para positions relative to each other (2,5-positions) driven by the steric blocking of the alkyl chains and electronic activation.

Workflow Visualization

Synthesispathway cluster_legend Reaction Phases HQ Hydroquinone (Starting Material) Ether 1,4-Bis(heptyloxy)benzene (Intermediate 1) HQ->Ether K2CO3, DMF Reflux, 24h BrHept 1-Bromoheptane BrHept->Ether Target 2,5-Dibromo-1,4-bis(heptyloxy)benzene (Target Scaffold) Ether->Target Br2, DCM/AcOH RT, 4h Bromine Bromine (Br2) / AcOH

Caption: Linear synthetic route from hydroquinone to the dibromo-scaffold. Blue arrows indicate alkylation; red arrows indicate halogenation.

Experimental Protocols

Phase 1: Synthesis of 1,4-Bis(heptyloxy)benzene

Objective: Complete double alkylation of hydroquinone. Critical Challenge: Preventing oxidation of hydroquinone to quinone (which darkens the reaction and lowers yield) and removing mono-alkylated byproducts.

Materials
  • Hydroquinone (11.0 g, 100 mmol)

  • 1-Bromoheptane (37.6 g, 210 mmol, 1.05 equiv per -OH)

  • Potassium Carbonate (

    
    ), anhydrous (41.5 g, 300 mmol)
    
  • N,N-Dimethylformamide (DMF) (150 mL) or Acetonitrile (Reagent Grade)

  • Inert Gas: Nitrogen (

    
    ) or Argon
    
Step-by-Step Protocol
  • Setup: Flame-dry a 500 mL 3-neck round-bottom flask. Equip with a magnetic stir bar, reflux condenser, and

    
     inlet.
    
  • Solvation: Add Hydroquinone and DMF. Sparge with

    
     for 15 minutes to remove dissolved oxygen (Crucial for preventing quinone formation).
    
  • Deprotonation: Add

    
     in one portion. The mixture may turn slightly pink/beige. Stir for 15 min at Room Temperature (RT).
    
  • Addition: Add 1-Bromoheptane via syringe or addition funnel.

  • Reaction: Heat to 90°C (internal temp) for 24 hours.

    • Note: DMF accelerates the reaction compared to acetone/ethanol due to higher boiling point and better solubility of the phenoxide intermediate.

  • Workup:

    • Cool to RT. Pour the mixture into 600 mL of ice-cold water. The product will precipitate as a white/off-white solid.[1]

    • Filter the solid using a Buchner funnel.

    • Wash the cake with water (

      
       mL) to remove residual DMF and salts.
      
    • Wash with cold methanol (

      
       mL) to remove unreacted alkyl bromide.
      
  • Purification: Recrystallize from Ethanol or Ethanol/Acetone (10:1).

    • Target Yield: 85-90%[2]

    • Appearance: White crystalline flakes.

Phase 2: Synthesis of 2,5-Dibromo-1,4-bis(heptyloxy)benzene

Objective: Regioselective installation of bromine atoms at the 2 and 5 positions. Critical Challenge: Avoiding poly-bromination or solubility issues during the reaction.

Materials
  • 1,4-Bis(heptyloxy)benzene (10.0 g, 32.6 mmol)

  • Bromine (

    
    ) (11.5 g, 3.7 mL, 72 mmol, 2.2 equiv)
    
  • Dichloromethane (DCM) (50 mL)

  • Glacial Acetic Acid (50 mL)

  • Saturated Sodium Thiosulfate (

    
    ) solution[2]
    
Step-by-Step Protocol
  • Setup: Equip a 250 mL round-bottom flask with a pressure-equalizing addition funnel and a gas outlet leading to a sodium hydroxide trap (to neutralize HBr fumes).

  • Solvation: Dissolve 1,4-bis(heptyloxy)benzene in the DCM/Acetic Acid (1:1) mixture.

    • Why this solvent system? DCM solubilizes the starting material, while Acetic Acid polarizes the bromine bond, enhancing electrophilicity without requiring strong Lewis acids (

      
      ) that might degrade the ether linkages.
      
  • Bromination: Cool the solution to 0°C (ice bath). Add

    
     dropwise over 30 minutes.
    
    • Observation: Solution turns dark red/orange.

  • Reaction: Allow to warm to RT and stir for 4 hours. Monitor by TLC (Hexane:DCM 9:1). The starting material spot should disappear.

  • Quenching: Pour the reaction mixture into 200 mL of saturated

    
     solution. Stir vigorously until the orange bromine color vanishes (turns pale yellow/white).
    
  • Extraction:

    • Separate the organic layer (DCM).

    • Extract the aqueous layer with DCM (

      
       mL).
      
    • Combine organics, wash with saturated

      
       (to remove acetic acid), then Brine.
      
  • Drying & Concentration: Dry over

    
    , filter, and rotary evaporate.
    
  • Purification: Recrystallize from Hexane or Ethanol/Chloroform.

    • Target Yield: 75-85%

    • Appearance: White needles.

Quality Control & Characterization

Expected Analytical Data
Parameter1,4-Bis(heptyloxy)benzene (Intermediate)2,5-Dibromo-1,4-bis(heptyloxy)benzene (Target)
Appearance White crystalline solidWhite needles
Melting Point ~48-50 °C~70-75 °C (Broadens with impurities)
Rf (Hexane:DCM 4:1) 0.450.65 (Less polar than non-brominated)
1H NMR (Aromatic)

6.82 (s, 4H)

7.08 (s, 2H)
1H NMR (O-CH2)

3.92 (t, 4H)

3.96 (t, 4H)
Troubleshooting Logic

Use this decision tree if yields are low or purity is compromised.

Troubleshooting Start Problem Detected Issue1 Dark/Black Reaction Mixture (Step 1) Start->Issue1 Issue2 Mono-alkylated Product Present (TLC shows low Rf spot) Start->Issue2 Issue3 Mixture of Mono/Di-Bromo products (Step 2) Start->Issue3 Sol1 Oxidation of Hydroquinone. Action: Sparge solvents with N2 longer. Add reducing agent (NaHSO3) in workup. Issue1->Sol1 Sol2 Incomplete Alkylation. Action: Increase reaction time. Ensure excess K2CO3 and Alkyl Bromide. Issue2->Sol2 Sol3 Stoichiometry Error. Action: Ensure 2.2+ eq of Br2. Recrystallize from Hexane to separate. Issue3->Sol3

Caption: Diagnostic workflow for common synthesis failures.

Safety & Handling

  • Bromine: Highly corrosive and volatile lachrymator. Must be handled in a fume hood. All glassware contacting bromine should be rinsed with sodium thiosulfate before removal from the hood.

  • Hydroquinone: Toxic to aquatic life and a skin irritant.

  • Waste Disposal: Halogenated organic waste must be segregated. Aqueous washes containing thiosulfate/bromide should be treated according to local EHS regulations.

References

  • Williamson Ether Synthesis on Hydroquinone: Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (General procedure for dialkoxybenzenes).
  • Bromination of Dialkoxybenzenes

    • Rehahn, M., Schlüter, A.-D., Wegner, G. "Soluble poly(para-phenylene)s. 1. Extension of the Yamamoto synthesis to dibromobenzenes substituted with flexible side chains." Makromolekulare Chemie, 1990, 191(9), 1991-2003.

  • Crystal Structure & Properties of Alkoxybenzenes

    • Cheng, H. "1,4-Bis(hexyloxy)benzene."[3] Acta Crystallographica Section E, 2013, E69, o1721.[3] (Analogous C6 structure and synthesis method verification).

  • General Protocol for Alkoxy-PPV Precursors

    • Wudl, F., et al. "Poly(p-phenylenevinylene) derivatives." Materials for Nonlinear Optics, ACS Symposium Series.

Sources

Application Note: Solvent Selection & Protocols for NMR Analysis of Long-Chain Alkoxybenzenes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Long-chain alkoxybenzenes represent a unique analytical challenge in NMR spectroscopy due to their amphiphilic nature.[1] They possess a rigid, lipophilic aromatic core and a flexible, hydrophobic alkyl tail. This duality often leads to supramolecular aggregation (pi-stacking or micelle-like assembly) and spectral overlap in standard solvents like Chloroform-d (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


).

This guide provides a scientifically grounded protocol for solvent selection, emphasizing the use of Aromatic Solvent-Induced Shift (ASIS) to resolve alkyl "spaghetti" and Variable Temperature (VT) NMR to disrupt aggregates.

The Physicochemical Challenge

To select the correct solvent, one must understand the behavior of the analyte in solution. Long-chain alkoxybenzenes (e.g., liquid crystal precursors) exhibit two primary interference mechanisms:

  • Signal Overlap (The "Alkyl Blur"): In

    
    , the chemical environment of the mid-chain methylene protons (
    
    
    
    ) is nearly identical, resulting in a broad, unresolvable multiplet around 1.2–1.4 ppm.
  • Aggregation-Induced Broadening: The planar aromatic rings facilitate

    
     stacking, while the long alkyl chains promote van der Waals assemblies. This restricts molecular tumbling, decreasing 
    
    
    
    relaxation times and broadening linewidths, potentially obscuring J-coupling information.

Solvent Selection Strategy

The Primary Screen: vs.

While Chloroform-d is the standard solvent, it is often suboptimal for alkoxybenzenes. Benzene-d6 (


)  is frequently the superior choice due to the ASIS effect.
  • Mechanism: Benzene solvent molecules form transient solvation complexes with the solute. The anisotropy of the benzene ring creates a shielding cone. Protons located above/below the solvent ring plane are shielded (shifted upfield), while those in the plane are deshielded.

  • Application: In alkoxybenzenes,

    
     typically induces significant upfield shifts for the alkyl protons relative to 
    
    
    
    . Crucially, the shift magnitude varies along the chain length, often resolving the
    
    
    ,
    
    
    , and
    
    
    methylene signals that overlap in chloroform.
High-Temperature Solvents (Breaking Aggregates)

If line broadening persists in room-temperature


, the sample is likely aggregating.
  • Toluene-d8: The preferred choice for VT-NMR.[1] It allows heating up to ~100°C (boiling point ~110°C), providing sufficient thermal energy to disrupt

    
    -stacking and increase molecular tumbling.
    
  • Tetrachloroethane-d2 (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    ):  Reserved for extreme cases (e.g., polymers or very rigid liquid crystals). It has excellent solvency for aromatics and a high boiling point (146°C), but is toxic and expensive.
    
Comparative Solvent Table
SolventBoiling Point (°C)Key AdvantageKey DisadvantageRecommended Use
Chloroform-d (

)
61Cheap, high solubilitySevere signal overlap; prone to aggregationInitial purity check only
Benzene-d6 (

)
80ASIS Effect: Resolves alkyl chain signalsCarcinogenic; freezes at 5°CStructural elucidation & assignment
Toluene-d8 (

)
110VT-NMR: Wide temperature rangeMethyl signal interference (2.09 ppm)Aggregation breaking (High T)
DMSO-d6 189Breaks H-bonds (if polar groups present)High viscosity (broadens lines); hygroscopicOnly if polar moieties (e.g., -OH, -COOH) exist

Decision Logic & Workflow

The following diagram illustrates the decision process for selecting the optimal solvent system.

SolventSelection Start Start: Alkoxybenzene Sample SolubilityCheck Check Solubility in CDCl3 Start->SolubilityCheck SpecQuality Assess Spectrum Quality SolubilityCheck->SpecQuality Soluble UseTCE Switch to TCE-d2 (High T > 100°C) SolubilityCheck->UseTCE Insoluble Overlap Issue: Alkyl Signal Overlap? SpecQuality->Overlap Poor Resolution UseCDCl3 Use CDCl3 (Routine) SpecQuality->UseCDCl3 Sharp Signals, No Overlap Broadening Issue: Broad Lines (Aggregation)? Overlap->Broadening Check Linewidth UseBenzene Switch to Benzene-d6 (Utilize ASIS Effect) Broadening->UseBenzene Sharp but Overlapping UseToluene Switch to Toluene-d8 (Run VT-NMR at 80°C) Broadening->UseToluene Broad / Aggregated UseToluene->UseTCE Still Aggregated

Figure 1: Decision tree for solvent selection based on spectral resolution and aggregation behavior.[1]

Experimental Protocols

Protocol A: Sample Preparation for High-Resolution NMR

Target: Minimizing concentration-dependent aggregation.[1]

  • Tube Selection: Use Class A (Pyrex) 5mm NMR tubes (e.g., Wilmad 507-PP). Avoid "economy" tubes which may have camber affecting shimming.

  • Massing: Weigh 5–10 mg of the alkoxybenzene.

    • Note: Do not exceed 10 mg unless 13C sensitivity is critical. Higher concentrations promote micelle formation.

  • Solvent Addition: Add 0.6 mL of Benzene-d6 .

  • Homogenization:

    • Vortex for 30 seconds.

    • Critical Step: If the solution appears viscous or cloudy, sonicate for 2 minutes at room temperature to disperse micro-aggregates.

  • Filtration: If any particulate remains, filter through a small plug of glass wool directly into the NMR tube.

Protocol B: Variable Temperature (VT) NMR

Target: Breaking aggregates in Toluene-d8.

  • Preparation: Prepare sample as above using Toluene-d8 .[1]

  • Spinner Check: Use a ceramic or PEEK (brown) spinner.[2] Do not use standard POM (blue/black) spinners above 60°C as they may warp.

  • Gas Flow: Set the VT gas flow (nitrogen or dry air) to 600–800 L/hr to ensure uniform heating.

  • Stepwise Heating:

    • Acquire a reference spectrum at 25°C.

    • Increase temperature to 50°C. Allow 10 minutes equilibration time inside the probe.

    • Shim the sample at temperature.

    • Acquire spectrum.[2][3][4][5][6][7][8][9][10][11]

    • Increase to 80°C if broadening persists (do not exceed 10°C below solvent boiling point).

  • Analysis: Overlay the spectra. Sharpening of aromatic doublets and the

    
    -methylene triplet confirms aggregation breakup.
    

Scientific Validation (Self-Check)

How do you verify your data is reliable?

  • Integration Check: The integral of the aromatic protons (e.g., 2H or 4H) must match the alkyl chain terminal methyl (3H) within ±5%. Deviations suggest differential relaxation times (

    
    ) caused by restricted mobility in aggregates.
    
  • Coupling Constants: The triplet of the ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    -methylene (
    
    
    
    ) should show a clear
    
    
    Hz. If the splitting is smeared, the sample is aggregated or the field is inhomogeneous.
  • Solvent Peak: The residual solvent peak (e.g.,

    
     at 7.16 ppm) should be sharp (linewidth < 1 Hz). If the solvent peak is sharp but the analyte is broad, the issue is chemical exchange or aggregation, not shimming.
    

References

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. Link[1]

  • Laszlo, P. (1967). Solvent Effects in NMR Spectroscopy. Progress in Nuclear Magnetic Resonance Spectroscopy.
  • University of Oxford, Department of Chemistry. Variable Temperature NMR Experiments: Safety and Setup. Link

  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. (Standard reference for chemical shifts and coupling constants).
  • Goon, P., et al. (1997).[5] 1H NMR Studies on Aggregation-Induced Conformational Changes in Linear Alkylbenzenesulfonates. Langmuir. (Mechanistic insight into alkyl-aromatic aggregation). Link[1]

Sources

Troubleshooting & Optimization

How to remove mono-alkylated impurities from 1,4-bis(heptyloxy)benzene

[1]

Introduction

In the synthesis of 1,4-bis(heptyloxy)benzene (Target), the most persistent impurity is the mono-alkylated intermediate, 4-(heptyloxy)phenol (Impurity).[1] This occurs when the hydroquinone starting material undergoes alkylation at only one hydroxyl site.

Separating these two species is critical for applications in liquid crystals and pharmaceutical intermediates. This guide provides a chemically grounded, self-validating purification workflow.

The Chemical Species
FeatureTarget MoleculeImpurity Molecule
Name 1,4-Bis(heptyloxy)benzene4-(heptyloxy)phenol
Structure Diether (Non-polar)Phenolic Ether (Polar, Acidic)
Acidity (

)
Neutral (Non-acidic)

(Acidic Proton)
Solubility (High pH) Insoluble in aqueous baseSoluble (Forms Phenoxide)
CAS 65128-45-213037-86-0

Module 1: Chemical Extraction (The "Alkali Wash")

Status: Primary Purification Method Mechanism: Deprotonation / Phase Transfer

The most effective method to remove the mono-alkylated impurity is to exploit the acidity of its remaining phenolic proton. By washing the crude organic mixture with a strong base (NaOH or KOH), the phenol is deprotonated into a water-soluble phenoxide salt, while the target diether remains in the organic phase.

Standard Operating Procedure (SOP)
  • Dissolution: Dissolve the crude reaction mixture in a non-polar organic solvent. Dichloromethane (DCM) or Diethyl Ether are recommended.

    • Note: Avoid Ethyl Acetate if possible, as it can hydrolyze under strong basic conditions, though it is acceptable for rapid washes.

  • The Alkali Wash:

    • Add 10% NaOH (aq) to the separatory funnel (1:1 volume ratio with organic phase).

    • Shake vigorously for 2–3 minutes. Venting is critical.

    • Checkpoint: The aqueous layer may turn yellow or pink (phenoxide formation).

  • Phase Separation:

    • Drain the aqueous layer (contains the impurity).

    • Repeat: Perform the NaOH wash 2 more times to ensure complete removal.

  • Neutralization:

    • Wash the organic layer once with Water to remove excess base.

    • Wash once with Brine (Saturated NaCl) to break emulsions and dry the organic layer.

  • Isolation: Dry over anhydrous

    
    , filter, and evaporate the solvent.
    
Workflow Visualization

ExtractionWorkflowStartCrude Mixture(Target + Impurity)SolventDissolve in DCM/EtherStart->SolventBaseWashWash with 10% NaOH (x3)Solvent->BaseWashSepFunnelPhase SeparationBaseWash->SepFunnelOrgLayerOrganic Layer(Target: Diether)SepFunnel->OrgLayerRetainAqLayerAqueous Layer(Impurity: Phenoxide)SepFunnel->AqLayerDiscardBrineWash with BrineDry (MgSO4)OrgLayer->BrineEvapEvaporate Solvent(Solid Target)Brine->Evap

Caption: Figure 1.[1] Chemical extraction workflow utilizing pH-dependent solubility switches to isolate the non-acidic diether target.[1]

Module 2: Crystallization Dynamics

Status: Polishing Step (High Purity >99%) Mechanism: Differential Solubility[1]

If the alkali wash does not yield sufficient purity (e.g., trace colored impurities remain), recrystallization is required. The long heptyl chains (C7) impart significant non-polar character, making alcohols the ideal solvent system.

Solvent Selection Guide
Solvent SystemSuitabilityNotes
Ethanol (Abs.) Excellent Target is soluble at reflux, crystallizes upon cooling.[1] Impurities stay in mother liquor.
Methanol GoodLower solubility than ethanol; requires larger volumes.[1]
Hexane PoorToo soluble; target may not crystallize well even at

.[1]
Acetone/Water ModerateUse if ethanol fails.[1] Dissolve in acetone, add water until turbid, then cool.
Recrystallization Protocol
  • Place the crude solid in a flask with a stir bar.

  • Add Ethanol (approx. 5–10 mL per gram of solid).

  • Heat to reflux (

    
    ) until the solid completely dissolves.
    
    • Troubleshooting: If "oiling out" occurs (product forms a liquid oil at the bottom), add a small amount of additional ethanol or a drop of acetone to solubilize it.

  • Remove from heat and allow to cool slowly to room temperature.

  • Chill: Place in an ice bath (

    
    ) for 1 hour to maximize yield.
    
  • Filtration: Vacuum filter the white, plate-like crystals. Wash with cold ethanol.

Module 3: Troubleshooting & FAQs

Q1: My product has a persistent pink/brown hue. How do I remove it?

  • Cause: This is oxidation of residual hydroquinone or mono-ether species into quinones.[1]

  • Solution:

    • Perform the Alkali Wash again. Quinones are often removed in the aqueous base layer (turning it dark brown).

    • If the color persists in the solid, perform a filtration through a silica plug . Dissolve the compound in Hexane/DCM (1:1) and pass it through a short pad of silica gel. The non-polar target elutes first; the polar color bodies stick to the silica.

Q2: I am getting a terrible emulsion during the NaOH wash.

  • Cause: The formation of sodium phenoxide (a surfactant-like molecule with a polar head and C7 tail) acts as a soap.

  • Solution:

    • Add Brine: Saturating the aqueous phase with NaCl increases ionic strength and forces phase separation.

    • Wait: Allow the funnel to sit undisturbed for 20 minutes.

    • Filtration: If solid particles are stabilizing the emulsion, filter the entire mixture through a Celite pad.

Q3: My yield is lower than expected after recrystallization.

  • Cause: The target is too soluble in the chosen solvent volume.

  • Solution: Concentrate the mother liquor (the filtrate) by evaporating half the solvent and repeat the cooling process to harvest a "second crop" of crystals. Always check the purity of the second crop by TLC.

References

  • Williamson Ether Synthesis Mechanism. Master Organic Chemistry. The Williamson Ether Synthesis.[2][3][4][5] Available at: [Link][1][4]

  • Impurity Data (4-Heptyloxyphenol). PubChem.[1][6] Compound Summary: 4-(Heptyloxy)phenol.[1][7][8][9] Available at: [Link][1]

  • Phenol Acidity & Extraction. LibreTexts Chemistry. Acidity of Phenols.[2] Available at: [Link][1][10][11][12]

Optimizing reaction temperature for Williamson ether synthesis of dialkoxybenzenes

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Reaction Temperature for Dialkoxybenzenes Ticket ID: WES-OPT-092 Status: Open Assigned Specialist: Senior Application Scientist

Core Technical Directive

Objective: To provide a self-validating, mechanism-driven guide for optimizing the reaction temperature in the synthesis of dialkoxybenzenes (e.g., Veratrole, Hydroquinone dimethyl ether) from dihydroxybenzenes.

The Challenge: The synthesis of dialkoxybenzenes is not merely a "double dose" of the standard phenol alkylation. It presents a unique kinetic landscape where the first alkylation changes the electronic and physical properties of the substrate, often requiring a non-linear temperature profile to achieve full conversion without inducing C-alkylation or elimination side products.

The Mechanism & Temperature Landscape[1][2]

To troubleshoot effectively, you must visualize the competing pathways. The Williamson Ether Synthesis is an


 reaction, but temperature dictates the dominance of competing 

(elimination) and electrophilic aromatic substitution (C-alkylation) pathways.
Visualizing the Reaction Pathway

The following diagram illustrates the kinetic vs. thermodynamic control points dictated by temperature.

ReactionPathways Start Dihydroxybenzene (Catechol/Resorcinol/Hydroquinone) Mono Intermediate: Mono-alkoxy Phenol Start->Mono Step 1: Low Temp (40-60°C) Kinetic Control Base Base (e.g., K2CO3/NaH) Target Target: Dialkoxybenzene Mono->Target Step 2: Elevated Temp (80-100°C) Overcomes Sterics/Solubility Side_C Impurity: C-Alkylated Product Mono->Side_C Excessive Heat (>110°C) Thermodynamic Control Side_E Impurity: Alkene (Elimination) Mono->Side_E High Temp + Bulky Base E2 Mechanism

Figure 1: Reaction pathway divergence based on thermal energy input. Note the critical branching at the mono-alkoxy intermediate.

Troubleshooting Guide & FAQs

This section addresses specific failure modes reported by users, analyzing the causality of temperature and providing corrective protocols.

Issue 1: The "Mono-Alkylation Stall"

Q: My reaction proceeds rapidly to the mono-alkoxy intermediate but stalls there. Increasing the equivalents of alkyl halide doesn't help. Why?

A: This is a solubility and acidity mismatch, not just a stoichiometry issue.

  • The Science: The introduction of the first alkoxy group (an Electron Donating Group) increases the electron density of the ring. While this makes the oxygen nucleophilic, it also decreases the acidity of the remaining hydroxyl group, making it harder to deprotonate. Furthermore, the mono-alkoxy intermediate often precipitates out of aqueous/alcoholic bases due to increased lipophilicity.

  • The Fix (Temperature Ramping):

    • Initiation: Start at 50–60°C to secure the first alkylation.

    • Ramp: Once TLC/HPLC shows consumption of starting material, raise the temperature to reflux (80–100°C) .

    • Phase Transfer: If using a solid-liquid system (e.g.,

      
       in Acetone), the higher temperature is required to solubilize the mono-alkoxy potassio-salt. Consider adding a Phase Transfer Catalyst (PTC) like Tetrabutylammonium bromide (TBAB)  during the second ramp to shuttle the intermediate into the organic phase.
      
Issue 2: C-Alkylation Impurities

Q: I am detecting significant impurities where the alkyl group is attached to the ring (C-alkylation) rather than the oxygen. How do I stop this?

A: You are likely operating under thermodynamic control rather than kinetic control.

  • The Science: Phenoxide ions are ambident nucleophiles. Kinetic control (lower temperature) favors attack by the Oxygen (higher charge density). Thermodynamic control (higher temperature) allows for attack by the Carbon (Ring), particularly at the ortho or para positions. This is exacerbated in solvents like phenol/water or alcohols where hydrogen bonding shields the oxygen.

  • The Fix:

    • Lower the Temperature: Reduce reaction temperature by 10–20°C.

    • Switch Solvents: Move to polar aprotic solvents (DMF, DMSO, NMP). These solvents solvate the cation (

      
      , 
      
      
      
      ) but leave the phenoxide anion "naked" and highly reactive, increasing the rate of O-alkylation relative to C-alkylation even at lower temperatures.
Issue 3: Alkyl Halide Decomposition (Elimination)

Q: My alkyl halide is disappearing, but the product yield is low. I see gaseous byproducts.

A: You are promoting


 elimination over 

substitution.
  • The Science: As temperature increases, entropy favors elimination (splitting one molecule into two: alkene + acid) over substitution. This is critical if you are using secondary alkyl halides (e.g., Isopropyl bromide).

  • The Fix:

    • Strict Temperature Ceiling: Do not exceed 80°C for primary halides and 60°C for secondary halides.

    • Base Selection: If high temperature is required for solubility, switch to a less bulky, "softer" base (e.g.,

      
       instead of 
      
      
      
      ) to disfavor proton abstraction (elimination).

Optimized Experimental Protocol

This protocol uses a Stepwise Temperature Ramping strategy to maximize selectivity for 1,2-dimethoxybenzene (Veratrole) from Catechol.

Materials
  • Substrate: Catechol (1.0 eq)

  • Alkylating Agent: Dimethyl Sulfate or Methyl Iodide (2.5 eq)

  • Base: Potassium Carbonate (

    
    , anhydrous, 3.0 eq)
    
  • Solvent: Acetone (Reagent Grade) or Acetonitrile (for higher boiling point)

  • Atmosphere: Nitrogen or Argon (Critical to prevent oxidation of catechol to quinones)

Workflow
  • Inerting: Purge the reaction vessel with

    
    . Catechol oxidizes rapidly to dark quinones in air, especially under basic conditions.
    
  • Solvation (Ambient): Dissolve Catechol in solvent. Add

    
    . Stir for 15 mins at 25°C.
    
    • Why: Allows acid-base equilibrium without thermal stress.

  • Addition (Low Temp): Add the alkylating agent dropwise at 40°C .

    • Why: Controls the exotherm and favors kinetic O-alkylation.

  • First Stage (Medium Temp): Hold at 55–60°C for 2 hours.

    • Checkpoint: Verify Mono-alkylation.

  • Second Stage (High Temp): Ramp to Reflux (approx. 80°C for Acetonitrile) for 4–6 hours.

    • Why: Overcomes the reduced acidity of the mono-alkoxy intermediate and ensures completion.

  • Workup: Cool to room temperature, filter inorganic salts, and rotovap solvent.

Data Summary: Temperature vs. Selectivity[1][2][3]
Temperature ZoneDominant ReactionRisk FactorRecommended For
25–40°C Slow O-AlkylationIncomplete RxnReagent Addition
50–60°C Kinetic O-AlkylationMono-alkylation stallPrimary Alkylation
80–100°C Completion (Dialkylation)Elimination (

)
Secondary Alkylation
>120°C C-Alkylation / RearrangementTar/PolymerizationAvoid

Decision Logic for Optimization

Use this flow to determine your next experimental move.

OptimizationLogic Start Start Optimization CheckYield Check Yield & Purity Start->CheckYield IsLowYield Low Yield? CheckYield->IsLowYield IsImpurity High Impurity? IsLowYield->IsImpurity Conversion High MonoStall Issue: Mono-Alkylation Stall Action: Increase Temp to Reflux Add Phase Transfer Catalyst IsLowYield->MonoStall Starting Material Left Elimination Issue: Elimination (Alkene) Action: Reduce Temp <60°C Switch to Primary Halide IsLowYield->Elimination Alkyl Halide Consumed Gas Evolution CAlkylation Issue: C-Alkylation Action: Switch to Polar Aprotic Solvent (DMF/DMSO) & Reduce Temp IsImpurity->CAlkylation Ring Substitution Detected Success Success IsImpurity->Success No

Figure 2: Troubleshooting logic flow for temperature-dependent failure modes.

References

  • Mechanism and Kinetics: Organic Process Research & Development. "Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents." (High-temperature catalytic variants). Available at: [Link]

  • General Methodology: Wikipedia. "Williamson ether synthesis."[1][2][3][4][5][6][7][8][9] (General overview of

    
     vs Elimination competition). Available at: [Link]
    
  • Side Reactions (C-Alkylation): Royal Society of Chemistry (RSC). "Mechanism, kinetics and selectivity of a Williamson ether synthesis." (Detailed kinetic modeling of O- vs C-alkylation). Available at: [Link]

  • Solvent & Temperature Effects: MDPI. "Selective O-alkylation of Phenol Using Dimethyl Ether." (Impact of temperature on selectivity). Available at: [Link]

Sources

Technical Support Center: Solubilization Protocols for 1,4-Bis(heptyloxy)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Subject: Solubility Enhancement in Ethanol (EtOH) Ticket ID: SOL-BHB-001 Assigned Specialist: Senior Application Scientist[1][2][3]

Executive Summary: The Lipophilic Challenge

1,4-Bis(heptyloxy)benzene (also known as Hydroquinone diheptyl ether) presents a classic "solubility conflict." Its structure consists of a rigid, non-polar benzene core flanked by two lipophilic heptyl chains (


).[2][3]

While the central ether linkages offer minor dipole moments, the molecule is overwhelmingly dominated by hydrophobic Van der Waals forces.[2] Ethanol, being a polar protic solvent ($ \delta_P \approx 8.8


^{1/2}$), forms a hydrogen-bonded network that energetically resists accommodating the large non-polar volume of the bis(heptyloxy)benzene molecule at room temperature.[3]

This guide provides three distinct protocols to overcome this thermodynamic barrier, depending on your end-goal: Purification , Reaction , or Analysis .[1][2]

Module 1: Thermal Manipulation (For Purification)

Context: If your goal is recrystallization or purification, you want the solubility to be temperature-dependent (high at boiling, low at room temp).

The Protocol: Reflux-to-Crystallization
  • Preparation: Place the crude 1,4-bis(heptyloxy)benzene in a round-bottom flask.

  • Solvent Addition: Add absolute ethanol (20 mL per gram of solute).

  • Thermal Activation: Attach a reflux condenser. Heat the mixture to the boiling point of ethanol (

    
    C).
    
    • Note: The melting point of 1,4-bis(heptyloxy)benzene is approx.

      
      C (varies slightly by polymorph).[1][2][3] You are likely creating a liquid-liquid emulsion before true dissolution occurs.[1][2][3]
      
  • Clarification: Once refluxing, if the solution is not clear, add ethanol in 5 mL increments until homogeneity is achieved.

  • Cooling: Remove heat. Allow the flask to cool slowly to room temperature.

    • Result: The compound should crystallize out as white/colorless plates or needles.[1][2]

FAQ: Why does it "oil out" instead of crystallizing?

  • Cause: The solution was too concentrated or cooled too quickly.[2] The solute separated as a liquid droplet (supercooled liquid) before it could organize into a crystal lattice.[3]

  • Fix: Re-heat to reflux, add 10-15% more ethanol, and cool very slowly (wrap the flask in foil or a towel).

Module 2: Co-Solvent Engineering (For Stable Solutions)

Context: If you need a stable liquid solution at Room Temperature (RT) for coating, spectroscopy, or reactions, ethanol alone is insufficient.[2] You must modify the Hansen Solubility Parameters (HSP) of the solvent system.[3]

The Protocol: Binary Solvent Systems

We must introduce a "bridge" solvent that disrupts the ethanol H-bonding network and accommodates the heptyl chains.[1][2]

Recommended Co-Solvents:

Co-Solvent Polarity Index Miscibility w/ EtOH Recommended Ratio (EtOH:Solvent) Application
Dichloromethane (DCM) 3.1 Complete 70:30 General Synthesis / NMR
Toluene 2.4 Complete 80:20 Spin Coating / Liquid Crystal Alignment

| Tetrahydrofuran (THF) | 4.0 | Complete | 60:40 | Reactions involving strong bases |[1][2][3][4]

Step-by-Step Mixing:

  • Dissolve the 1,4-bis(heptyloxy)benzene in the Co-Solvent first (e.g., dissolve 100 mg in 2 mL DCM).[1][2]

    • Reasoning: It is energetically easier to dilute a solvated non-polar system with ethanol than to force a solid into a polar solvent.[1][2]

  • Slowly add Ethanol to the mixture while stirring.

  • Stop if persistent cloudiness (turbidity) appears.[1][2][3]

Module 3: Kinetic Assistance (Ultrasonication)

Context: Sometimes the thermodynamics allow solubility, but the crystal lattice energy is too high to break simply by stirring (kinetic hindrance).[3]

Protocol:

  • Place the vessel in a bath sonicator (35-40 kHz).

  • Sonicate for 10-minute intervals.

  • Critical Warning: Sonication generates heat.[1][2][3] If your solvent is near saturation, the heat may dissolve the solid, but it will precipitate immediately upon cooling (false solubility). Always allow the sample to return to RT to verify stability.

Visual Troubleshooting Guide

The following decision matrix helps you select the correct workflow based on your experimental needs.

Solubility_Workflow Start Start: Define Goal Purification Goal: Purification / Recrystallization Start->Purification StableSol Goal: Stable RT Solution Start->StableSol Reflux Method: Thermal Reflux (Pure Ethanol) Purification->Reflux CoSolvent Method: Binary Solvent System StableSol->CoSolvent Precip Cool Slowly -> Precipitate Reflux->Precip Cooling SelectSol Select Co-Solvent: DCM, Toluene, or THF CoSolvent->SelectSol Check Check Stability at RT SelectSol->Check Success Success: Clear Solution Check->Success Clear Fail Precipitation? Check->Fail Cloudy Adjust Increase Non-Polar Fraction Fail->Adjust Yes Adjust->Check

Figure 1: Decision matrix for solubilizing 1,4-bis(heptyloxy)benzene based on experimental intent.

Frequently Asked Questions (FAQs)

Q1: Can I use water to improve solubility? A: Absolutely not. Adding water to an ethanol solution of 1,4-bis(heptyloxy)benzene acts as an "anti-solvent."[1][2] It dramatically increases the polarity of the medium, causing immediate precipitation. This technique is only useful if you are trying to crash the product out of the solution [1].[2]

Q2: I need to use pure ethanol for toxicity reasons (no DCM). What now? A: You are limited by thermodynamics. You must either:

  • Work at elevated temperatures (maintain

    
    C).
    
  • Reduce the concentration significantly (below the saturation limit, likely

    
     mg/mL).
    
  • Switch to Isopropyl Alcohol (IPA) . IPA is less polar than ethanol and may offer slightly better solubility for the alkyl chains while remaining relatively safe [2].[2]

Q3: Does the length of the alkyl chain matter? A: Yes. The "heptyl" (


) chain renders this molecule more hydrophobic than the "ethyl" or "propyl" analogs.[3] As chain length increases, solubility in ethanol decreases exponentially.[1][2] If you find literature on 1,4-diethoxybenzene, do not assume the same solubility applies here; you will need significantly more non-polar solvent [3].[1][2]
References
  • PubChem. (n.d.).[1][2][3][5] Benzene, (heptyloxy)- Physical Properties. National Library of Medicine.[1][2] Retrieved February 9, 2026, from [Link][3]

  • Cheng, H. (2013).[1][2][3][6] 1,4-Bis(hexyloxy)benzene.[1][2][3][6][7] Acta Crystallographica Section E. Retrieved February 9, 2026, from [Link][3]

Sources

Overcoming steric hindrance in dialkylation of hydroquinone

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Steric Hindrance in Hydroquinone Dialkylation

Diagnostic & Triage: Why Your Reaction is Failing

Before adjusting your protocol, you must diagnose the specific failure mode. The dialkylation of hydroquinone (1,4-dihydroxybenzene) is deceptive; the first alkylation is kinetically rapid, but the second is often stalled by the steric bulk of the first alkoxy group and the incoming electrophile.

Common Failure Modes:

  • The Mono-Alkylation Plateau: The reaction stalls after the first addition (

    
     kinetics drop logarithmically).
    
  • Ambident Nucleophile Attack (C-Alkylation): You observe alkylation on the aromatic ring rather than the oxygen, typically driven by "soft" electrophiles or improper solvent solvation.

  • Elimination (E2): Your alkyl halide converts to an alkene, driven by high basicity and temperature.

Decision Matrix: Selecting the Correct Pathway

Do not force a standard Williamson Ether Synthesis on a tertiary or hindered system. Use this logic flow to select your protocol.

G Start Start: Hydroquinone + R-X / R-OH Electrophile Identify Electrophile Source Start->Electrophile Halide Alkyl Halide / Tosylate (R-X) Electrophile->Halide Alcohol Alcohol (R-OH) Electrophile->Alcohol Sterics Steric Profile of R-Group Halide->Sterics MethodC Protocol C: Modified Mitsunobu (TMAD/PBu3) Alcohol->MethodC 1° or 2° Alcohol MethodD Protocol D: Acid Catalysis (Isobutylene) Alcohol->MethodD 3° Alcohol (via Alkene) Primary Primary/Unindered Sterics->Primary Low Bulk Secondary Secondary/Hindered Sterics->Secondary High Bulk MethodA Protocol A: Standard K2CO3/Acetone Primary->MethodA MethodB Protocol B: Cs2CO3/DMF (The Cesium Effect) Secondary->MethodB Tertiary Tertiary/Very Bulky

Figure 1: Decision matrix for selecting the optimal alkylation strategy based on electrophile type.

Core Protocol: The "Cesium Effect" (For Hindered Halides)

Applicability: Secondary alkyl halides, bulky primary halides, or when


 fails to drive the second alkylation.
The Mechanism

Potassium carbonate (


) often fails in dialkylation because of its low solubility in aprotic organic solvents and the tight ion pairing between 

and the phenoxide anion.

Cesium Carbonate (


)  solves this via the "Cesium Effect":
  • Solubility:

    
     is significantly more soluble in DMF/DMSO than potassium salts.
    
  • Naked Anion: The large ionic radius of Cesium (

    
    ) creates a loose ion pair with the phenoxide. This leaves the phenoxide oxygen "naked" and highly nucleophilic, lowering the activation energy for the difficult second substitution.
    
Experimental Protocol
ParameterSpecification
Stoichiometry 1.0 eq Hydroquinone : 2.5 eq Alkyl Halide : 3.0 eq

Solvent DMF (Anhydrous). Concentration: 0.2 M - 0.5 M.
Temperature 60°C - 80°C (Do not exceed 90°C to avoid elimination).
Atmosphere Nitrogen/Argon balloon (Strict exclusion of moisture).

Step-by-Step:

  • Charge a flame-dried flask with Hydroquinone (1.0 eq) and Cesium Carbonate (3.0 eq) .

  • Add anhydrous DMF . Stir at Room Temperature (RT) for 30 minutes. Note: The solution will darken as the dianion forms.

  • Add the Alkyl Halide (2.5 eq) dropwise.

  • Heat to 60°C and monitor via TLC/HPLC.

  • Workup: Dilute with EtOAc, wash 3x with water (critical to remove DMF), 1x with LiCl (5%), and dry over

    
    .
    

Advanced Protocol: Modified Mitsunobu (For Hindered Alcohols)

Applicability: When you have a secondary alcohol (e.g., Menthol, steroid derivatives) and cannot convert it to a halide without inversion/elimination.

The Problem: Standard Mitsunobu (DEAD/PPh3) often fails with sterically hindered alcohols due to the bulk of the triphenylphosphine oxide byproduct and slow kinetics.

The Solution: Use TMAD (Tetramethylazodicarboxamide) and Tributylphosphine (


) . 

is less sterically demanding and more nucleophilic than

.
Experimental Protocol
ParameterSpecification
Reagents 1.0 eq Hydroquinone : 2.5 eq Alcohol : 3.0 eq

: 3.0 eq TMAD
Solvent Toluene or THF (Anhydrous).
Temperature 0°C to RT, then 60°C if stalled.

Step-by-Step:

  • Dissolve Hydroquinone (1.0 eq), Alcohol (2.5 eq), and

    
     (3.0 eq)  in Toluene.
    
  • Cool to 0°C .

  • Add TMAD (3.0 eq) in portions (Solid addition).

  • Allow to warm to RT. If no reaction after 4 hours, heat to 60°C.

  • Workup: Filter off the hydrazine byproduct. Concentrate and purify via column chromatography.[1]

Troubleshooting & FAQs

Q1: I am stuck at the mono-alkylated intermediate. Adding more base/heat doesn't help.

Diagnosis: The mono-alkoxy group increases electron density, but the steric bulk of the first group shields the second hydroxyl. Fix:

  • Switch to Cesium: If using

    
    , switch to 
    
    
    
    in DMF.
  • Add Iodide Catalyst: Add 10 mol% TBAI (Tetrabutylammonium iodide) or NaI . This performs an in-situ Finkelstein reaction, converting your alkyl bromide/chloride to a more reactive iodide.

Q2: I am seeing significant C-alkylation (ring substitution).

Diagnosis: This is an ambident nucleophile issue.[1] The phenoxide oxygen is "hard," the ring carbon is "soft." Fix:

  • Solvent Check: Are you using a protic solvent (Ethanol/Methanol)? Protic solvents H-bond to the oxygen, shielding it and favoring C-alkylation. Switch to DMF or DMSO.

  • Leaving Group: Iodides (soft) sometimes favor C-alkylation more than tosylates/triflates (hard). Switch to a Tosylate or Mesylate leaving group to favor O-alkylation.

Q3: My alkyl halide is eliminating to form an alkene.

Diagnosis: Your base is acting as a base, not a nucleophile promoter. This happens with secondary halides at high temps. Fix:

  • Lower Temperature: Run the reaction at 40-50°C for a longer time (24-48h).

  • Change Base: Switch from

    
     (highly basic) to a weaker base system like 
    
    
    
    with 18-crown-6
    ether. The crown ether increases solubility without the extreme basicity of the "naked" cesium anion.

Visualizing the Mechanism

The following diagram illustrates why Cesium is superior to Potassium for this specific application.

CesiumEffect cluster_K Potassium Carbonate (Inefficient) cluster_Cs Cesium Carbonate (Efficient) K_Node K+ ... -O-Ph-O- ... K+ K_Desc Tight Ion Pair Shielded Nucleophile Low Solubility Reaction Reaction with R-X K_Node->Reaction Slow/Stalled Cs_Node Cs+       -O-Ph-O-       Cs+ Cs_Desc Loose Ion Pair 'Naked' Anion High Solubility Cs_Node->Reaction Rapid Substitution

Figure 2: The "Cesium Effect" – Larger cation radius leads to looser ion pairing, exposing the phenoxide for reaction.

References

  • Cesium Carbonate Mediated Dialkylation: Sankar, U., et al. "Cesium carbonate mediated exclusive dialkylation of active methylene compounds."[2] Current Chemistry Letters, 2012.[2] 3

  • Mitsunobu for Hindered Alcohols: "A General Procedure for Mitsunobu Inversion of Sterically Hindered Alcohols." Organic Syntheses, Coll. Vol. 10, p. 550. 4

  • Hydroquinone-Steroid Dimers: Czajkowska-Szczykowska, D., et al. "Facile Synthesis of Hydroquinone Linked 3,3'-Steroid Dimers via a Modified Mitsunobu Protocol."[5] European Journal of Organic Chemistry, 2015. 5

  • Phase Transfer Catalysis: "Phenol alkylation under phase transfer catalysis conditions: Insights on the mechanism." Molecular Catalysis, 2021.[6][7] 8

  • C vs O Alkylation Mechanism: "C- or O-Alkylation? Cation versus Radical." ChemistryViews, 2012. 7

Sources

Purification of 1,4-bis(heptyloxy)benzene by column chromatography vs recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-DIALKOXY-001 Subject: Optimization of Purification Strategy: Recrystallization vs. Column Chromatography Molecule: 1,4-bis(heptyloxy)benzene (Hydroquinone diheptyl ether) CAS: 65128-45-2 (Generic reference)

Executive Summary

The purification of 1,4-bis(heptyloxy)benzene presents a classic challenge in organic synthesis: balancing the removal of lipophilic impurities against the handling of a low-melting crystalline solid.

While recrystallization is the most scalable and economical method for this molecule, it is prone to "oiling out" due to the flexible heptyl chains. Column chromatography is recommended only as a polishing step for high-purity electronic applications (e.g., liquid crystals) or when the mono-alkylated impurity (4-heptyloxyphenol) concentration exceeds 5%.

This guide provides a decision matrix, detailed protocols, and troubleshooting workflows to ensure >99% purity.

Part 1: The Decision Matrix

Before selecting a method, analyze your crude material. The primary impurities in the Williamson ether synthesis of this molecule are 4-heptyloxyphenol (mono-ether), unreacted hydroquinone , and heptyl bromide .

FeatureRecrystallization Column Chromatography
Primary Utility Bulk removal of non-polar side products and trace salts.Separation of chemically similar impurities (e.g., mono-ether vs. di-ether).
Scalability High (Multi-gram to Kilogram).Low to Medium (<10g recommended).
Cost Efficiency High (Low solvent usage).Low (High silica/solvent consumption).
Key Risk Oiling Out: Product forms a separate liquid phase instead of crystals.Streaking: Phenolic impurities may trail if silica is too acidic.
Purity Ceiling Typically 98-99%.>99.5% (HPLC grade).
Recommended For Initial crude cleanup; Bulk synthesis.Final polishing for device-grade materials.
Workflow Decision Tree

DecisionTree Start Analyze Crude Purity (TLC/NMR) MonoContent Is Mono-ether (Phenol) > 5%? Start->MonoContent BaseWash CRITICAL STEP: Perform 2M NaOH Wash to remove Phenols MonoContent->BaseWash Yes (High Impurity) Recryst Method A: Recrystallization (Methanol/Ethanol) MonoContent->Recryst No (Low Impurity) BaseWash->Recryst Standard Path Column Method B: Flash Chromatography (Hexane/DCM) Recryst->Column Purity < 98% Final Final Product (>99% Purity) Recryst->Final Success

Figure 1: Decision logic for selecting the purification pathway. Note the critical intervention of a base wash for high mono-ether content.

Part 2: Critical Pre-Purification (The "Hidden" Step)

Issue: Users often struggle to separate the mono-ether (4-heptyloxyphenol) from the di-ether using only recrystallization because their solubilities are similar in hot alcohols.

Solution: Exploit the acidity of the phenol.

  • Dissolve crude reaction mixture in Dichloromethane (DCM) or Ethyl Acetate .

  • Wash 2x with 2M NaOH . The mono-ether becomes a water-soluble phenoxide salt.

  • Wash 1x with Brine and dry over MgSO₄.

  • Concentrate.[1][2][3][4] Now proceed to recrystallization. This simple extraction can increase crude purity from 85% to 95% instantly.

Part 3: Protocol A - Recrystallization (Standard)

Context: 1,4-bis(heptyloxy)benzene is a low-melting solid (approx. 50-60°C).[5] The long alkyl chains make it soluble in non-polar solvents but sparingly soluble in cold polar protic solvents.

Recommended Solvent System: Methanol (MeOH) or Ethanol (EtOH) . Alternative: If solubility is too low, use Ethanol:Acetone (9:1) .

Step-by-Step Procedure
  • Dissolution: Place crude solid in a flask. Add minimal MeOH (approx. 5-10 mL per gram).

  • Heating: Heat to reflux (65°C). If solid remains, add solvent in small aliquots until dissolved.

  • Hot Filtration: If insoluble particles (salts) remain, filter rapidly through a pre-warmed funnel.

  • Cooling (Critical): Remove from heat. Let the flask cool to room temperature slowly (over 30-45 mins).

    • Technical Note: Rapid cooling traps impurities in the lattice.

  • Crystallization: Once at room temp, place in an ice bath (0°C) for 1 hour.

  • Collection: Filter the white, varying-lustre plates/needles via vacuum filtration. Wash with cold MeOH.

Troubleshooting: "Oiling Out"

Symptom: As the solution cools, liquid droplets form at the bottom instead of crystals. Cause: The solution temperature dropped below the melting point of the solute before the saturation limit was reached. Fix:

  • Reheat to redissolve the oil.

  • Add a small amount of "good" solvent (e.g., DCM or Acetone) to increase solubility slightly, OR add more Ethanol.

  • Seeding: Add a tiny crystal of pure product (if available) or scratch the glass wall with a rod at the interface to induce nucleation.

Part 4: Protocol B - Column Chromatography (Polishing)

Context: Required when the product is destined for liquid crystal applications where trace isomers affect phase transition temperatures.

Stationary Phase: Silica Gel (230-400 mesh). Mobile Phase:

  • Option 1 (Gentle): Hexane:Dichloromethane (Gradient from 10:1 to 4:1).

  • Option 2 (Standard): Hexane:Ethyl Acetate (95:5).

Workflow Logic
  • TLC Analysis: Run TLC in 100% Hexane. The product should stay near the baseline. Add DCM until Rf is ~0.3.

    • Target: The di-ether is less polar than the mono-ether. It will elute first .

  • Loading: Dry load is preferred. Dissolve crude in minimal DCM, add silica, evaporate to dryness, and pour the powder onto the column.

  • Elution:

    • Fraction Set 1 (Heptyl Bromide): Elutes very fast (near solvent front) with non-polar solvent.

    • Fraction Set 2 (Product): 1,4-bis(heptyloxy)benzene elutes next.

    • Fraction Set 3 (Impurity): 4-heptyloxyphenol (if base wash was skipped) elutes last due to hydrogen bonding with silica.

Separation Visualizer

Chromatography Column Silica Column Flow Solvent Front (Heptyl Bromide) Target: 1,4-bis(heptyloxy)benzene Impurity: 4-heptyloxyphenol Waste Waste Column:f1->Waste Discard Collect Evaporate & Dry (White Solid) Column:f2->Collect Keep (Rf ~0.35) Waste2 Waste2 Column:f3->Waste2 Discard (Stays on column) Detector UV Detector (254 nm)

Figure 2: Elution order on Silica Gel. The target molecule elutes after the alkyl halide but before the mono-ether.

Part 5: Frequently Asked Questions (FAQs)

Q1: My product has a slight pink hue. Is it pure? A: No. The pink color typically indicates trace oxidation products of unreacted hydroquinone (quinone derivatives).

  • Fix: Perform the Base Wash (Part 2) again, or pass the solution through a small pad of silica/charcoal before recrystallization.

Q2: Can I use charcoal (activated carbon) during recrystallization? A: Yes, and it is highly recommended if the crude is colored. Add 1-2% w/w activated charcoal during the hot dissolution step (Part 3, Step 2), stir for 5 mins, and filter hot through Celite to remove the carbon.

Q3: What is the expected melting point? A: While specific literature values vary slightly by crystal polymorph, the hexyloxy analog melts ~60°C. Expect 1,4-bis(heptyloxy)benzene to melt in the 55–65°C range. If your solid melts <50°C, it likely contains solvent or heptyl bromide.

References

  • Cheng, H. (2013).[1] 1,4-Bis(hexyloxy)benzene.[1][6] Acta Crystallographica Section E, 69(11), o1721.

    • Relevance: Provides crystallographic data and purification protocols (recrystallization in Hexane/MeOH) for the chemically nearly identical hexyloxy analog.
  • Castanet, Y., et al. (2002). Synthesis of 1,4-bis(hexyloxy)-2,5-diiodobenzene. (Cited in NIH/PMC context).

    • Relevance: details the column chromatography conditions (Petroleum ether:DCM 5:1) for dialkoxybenzenes.[7]

  • Organic Syntheses. (1976).[3] Phase-Transfer Alkylation. Org. Synth. 55, 91.

    • Relevance: Establishes foundational protocols for alkylation cleanup and phase separ
  • TCI Chemicals. Product Specification: 1,4-Bis(4-aminophenoxy)benzene.

    • Relevance: Used for comparative physical property analysis of para-substituted phenoxy benzenes.

Sources

Technical Support Guide: Troubleshooting Phase Separation in Liquid Crystal Synthesis & Formulation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Materials & Formulation Support Center. Subject: Phase Separation Anomalies in Thermotropic & Lyotropic Liquid Crystals Ticket ID: LC-PHASE-SEP-001 Assigned Specialist: Senior Application Scientist, Materials Chemistry Division

Executive Summary

Phase separation in liquid crystals (LCs) manifests differently depending on your workflow. In organic synthesis (Thermotropic LCs), it often appears as "oiling out" during purification, preventing crystallization. In drug delivery formulation (Lyotropic LCs/Cubosomes), it manifests as colloidal instability or the ejection of drug payloads from the lipid matrix.

This guide addresses both scenarios, treating phase separation not just as a visual defect, but as a thermodynamic symptom of impurity or packing parameter mismatch.

Part 1: Thermotropic LC Synthesis (The Molecule)

Context: You are synthesizing a new mesogen (e.g., a cyanobiphenyl or bent-core molecule) and attempting to purify it.

Q1: My product separates into a second liquid layer ("oils out") during recrystallization instead of forming crystals. Why?

Diagnosis: This is Liquid-Liquid Phase Separation (LLPS).[1] It occurs when the melting point of your mesogen is lower than the saturation temperature of your solvent system. Thermodynamically, the system finds a lower Gibbs free energy by separating into a solute-rich liquid phase rather than a crystalline solid.

The Causality:

  • Impurity Effect: Impurities depress the melting point (

    
    ) of your solid. If 
    
    
    
    drops below the boiling point of your solvent, the compound melts before it dissolves or precipitates as a liquid upon cooling.[2]
  • Solvent Incompatibility: The solvent's polarity is too distinct from the mesogen, causing the "like-dissolves-like" interaction to fail energetically at higher concentrations.

Corrective Protocol: The "Seeding at Cloud Point" Technique Do not continue cooling the oiled-out mixture; it will harden into an impure glass.

  • Re-dissolve: Reheat the mixture until the oil phase dissolves completely into a clear solution.

  • Solvent Adjustment: Add a small amount of a "better" solvent (one that dissolves the compound well) to lower the saturation temperature.

  • The Cloud Point: Cool slowly with vigorous stirring. The moment you see turbidity (the onset of oiling), stop cooling .

  • Isothermal Seeding: Maintain this temperature. Add a seed crystal of the pure product. The seed provides a template for heterogeneous nucleation, bypassing the liquid phase energy well.

  • Slow Ramp: Cool at a rate of <1°C/min.

Q2: My DSC shows a broad biphasic region ( C) at the Nematic-Isotropic transition. Is this phase separation?

Diagnosis: Yes, this is "Pre-transitional Phase Separation" driven by impurities. In a pure LC, the Nematic-Isotropic (


) transition is first-order and sharp. Impurities partition differently between the nematic (ordered) and isotropic (disordered) phases. As the crystal melts, impurities concentrate in the liquid phase (Zone Refining effect), broadening the peak.

Actionable Data: Purity vs. Peak Width

Observation (DSC)Estimated PurityRecommended Action
Sharp Peak (

C)
> 99.5%No action. Device-grade quality.
Shoulder/Broadening (

C)
95-98%Recrystallize from non-polar solvent (e.g., Hexane).
Split Peak / Biphasic< 95%Column Chromatography required before crystallization.

Part 2: Lyotropic Formulation & Drug Delivery (The System)

Context: You are formulating Lipid-Based Nanoparticles (LCNPs) like Cubosomes or Hexosomes for drug delivery.

Q3: After loading a hydrophobic drug, my Cubosome dispersion shows macroscopic phase separation (creaming/sedimentation).

Diagnosis: You have exceeded the solubilization capacity of the lipid bilayer, leading to the expulsion of the drug or the destruction of the cubic phase. This is governed by the Critical Packing Parameter (CPP) .

The Mechanism: The curvature of the lipid interface is defined by


, where:
  • 
     = Volume of hydrophobic tail
    
  • 
     = Area of hydrophilic head
    
  • 
     = Length of tail
    

Cubosomes (Pn3m/Im3m phases) require a CPP > 1 (inverse curvature).

  • The Error: Adding a hydrophobic drug increases the tail volume (

    
    ), pushing the CPP too high (towards 1.5 or 2.0). The system collapses from a Cubic phase (stable colloid) to an Inverse Hexagonal (
    
    
    
    ) or Inverse Micellar (
    
    
    ) phase, which often aggregates and separates.

Visualizing the Mechanism (CPP Dynamics)

CPP_Dynamics Start Pure Lipid System (e.g., GMO/Phytantriol) DrugLoad Hydrophobic Drug Loading Start->DrugLoad Intercalation into Bilayer Stable CPP ~ 1.0 - 1.3 Bicontinuous Cubic Phase (Stable Cubosome) DrugLoad->Stable Low Drug Load (<5%) Unstable CPP > 1.4 Hexagonal/Micellar Phase (Phase Separation) DrugLoad->Unstable High Drug Load (>10%) Increases Tail Volume (v) Separation Macroscopic Phase Separation Unstable->Separation Colloidal Aggregation

Caption: Effect of drug loading on the Critical Packing Parameter (CPP). Excessive hydrophobic loading expands the lipid tail volume, forcing a transition to unstable phases.

Q4: How do I stabilize the dispersion without removing the drug?

Solution: You must "Counter-Balance" the CPP shift. If the drug increases tail volume (


), you must increase the headgroup area (

) to restore the ratio.

Protocol: The Dopant Balance Method

  • Identify the Shift: Hydrophobic drugs increase curvature (push towards

    
    ).
    
  • Add a Charged Lipid: Incorporate 2-5 mol% of a charged lipid (e.g., DOTAP or DSPG).

    • Why? Electrostatic repulsion between headgroups effectively increases

      
      .
      
    • Result: CPP decreases back into the Cubic window.

  • Steric Stabilization: Ensure you are using Pluronic F127 (Poloxamer 407) at the correct ratio.

    • Standard: 10-20% w/w relative to the lipid.

    • Warning: Too much F127 can strip lipids into simple micelles (solubilization), destroying the liquid crystal.

Part 3: Advanced Characterization (The Diagnosis)

Q5: How can I distinguish between "true" phase separation and simple aggregation?

Method: Polarized Optical Microscopy (POM) is the gold standard.

Experimental Workflow:

  • Place a drop of your sample on a glass slide (no cover slip for bulk, cover slip for viscous phases).

  • Observe under Crossed Polarizers (90°).

Texture ObservedPhase IdentificationStatus
Dark (Isotropic) Micellar (

) or Cubic (

)
Ambiguous. Cubic phases are optically isotropic (dark).
Fan-like / Focal Conic Hexagonal (

)
Phase Separation. Indicates transition away from cubic phase.
Maltese Crosses Lamellar (

)
Hydration Issue. Often seen if lipids are not fully hydrated.
Oily Streaks / Droplets Coexistence RegionGross Separation. Formulation has failed.

Troubleshooting Logic Tree

Troubleshooting Start Issue: Sample Turbidity/Separation CheckType System Type? Start->CheckType Thermo Thermotropic (Synthesis) CheckType->Thermo Lyo Lyotropic (Drug Delivery) CheckType->Lyo Oiling Oiling Out? Thermo->Oiling Recryst Solvent Incompatible Use Seeding Protocol Oiling->Recryst Yes DSC Check DSC Broad Peak? Oiling->DSC No Purify Impurity Present Column Chromatography DSC->Purify Yes Load High Drug Load? Lyo->Load CPP CPP Mismatch Add Charged Lipid Load->CPP Yes Stab Stabilizer Issue Check F127 Ratio Load->Stab No

Caption: Decision matrix for diagnosing phase separation based on material type and symptoms.

References

  • Recrystallization & Oiling Out

    • Chemistry LibreTexts. (2022).[2] "Troubleshooting: Oiling Out." Available at:

  • Lyotropic Phase Behavior & CPP

    • National Institutes of Health (NIH). (2021).[1][3] "Lyotropic Liquid Crystalline Nanostructures as Drug Delivery Systems." Available at:

  • DSC Analysis of Liquid Crystals

    • ResearchGate / Spectrochimica Acta. (2023).[3][4] "Study Reveals Structural Insights into Phase Transitions of Discotic Liquid Crystal."[3] Available at:

  • Cubosome Formulation

    • White Rose Research Online.[5] "Liquid crystal nanoparticles for commercial drug delivery."[6][5] Available at:

Sources

Validation & Comparative

Technical Comparison Guide: FTIR Characterization of 1,4-Diheptoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of the Fourier Transform Infrared (FTIR) spectrum of 1,4-diheptoxybenzene (also known as hydroquinone diheptyl ether). As a rod-like molecule often utilized in liquid crystal mesogen synthesis, its characterization presents unique challenges compared to short-chain analogs like 1,4-dimethoxybenzene.

The core challenge in characterizing 1,4-diheptoxybenzene is the "Aliphatic Masking Effect." The significant volume of the two heptyl (


) chains intensifies the aliphatic C-H stretching and bending modes, which can obscure the diagnostic aryl-alkyl ether stretching frequencies. This guide objectively compares the spectral performance of 1,4-diheptoxybenzene against its methyl analog to establish robust identification protocols.

Theoretical Framework: The Aryl-Alkyl Ether Linkage

To accurately interpret the spectrum, one must understand the vibrational physics of the ether linkage (


). Unlike aliphatic ethers, aryl alkyl ethers display resonance delocalization between the oxygen lone pair and the aromatic ring (

conjugation).

This conjugation results in two distinct C-O stretching vibrations:

  • Asymmetric Stretch (

    
    ):  The bond between the aromatic ring and oxygen has partial double-bond character, shifting this peak to a higher frequency (
    
    
    
    ).
  • Symmetric Stretch (

    
    ):  The bond between oxygen and the aliphatic chain remains a pure single bond, appearing at a lower frequency (
    
    
    
    ).

Comparative Analysis: Heptyl vs. Methyl Analogs

The following comparison highlights how the elongation of the alkyl chain from methyl (


) to heptyl (

) alters the FTIR profile.
Table 1: Spectral Comparison of 1,4-Dialkoxybenzenes
Feature1,4-Dimethoxybenzene (Standard)1,4-Diheptoxybenzene (Target)Diagnostic Implication
C-H Stretch (Aliphatic) Weak/Medium (

)
Very Strong (

)
High intensity confirms long alkyl chain presence.
Ar-O-C Asym. Stretch Strong, Sharp (

)
Strong, Broadened (

)
Peak remains diagnostic but may broaden due to chain flexibility.
Aliphatic C-O Stretch Medium (

)
Medium/Weak (

)
Often overlapped by C-C skeletal vibrations in long chains.
Fingerprint Region Clean, sharp aromatic bandsCongested Heptyl chain rocking/bending modes (

) add noise.
Para-Substitution Sharp (

)
Sharp (

)
Critical for confirming 1,4-isomerism (vs 1,2 or 1,3).
Key Insight: The Intensity Inversion

In 1,4-dimethoxybenzene, the Ether (


) peak is often the most intense feature. In 1,4-diheptoxybenzene, the Aliphatic (

) stretch often rivals or exceeds the Ether peak in intensity due to the high hydrogen count (30 aliphatic protons vs. 4 aromatic protons).

Experimental Protocol: Synthesis & Characterization

To ensure the spectrum analyzed is valid, the sample must be synthesized and purified using a self-validating workflow.

A. Synthesis (Williamson Ether Synthesis)[1][2]
  • Reagents: Hydroquinone (1 eq), 1-Bromoheptane (2.2 eq), Potassium Carbonate (

    
    , 4 eq).
    
  • Solvent: Acetonitrile or DMF (Reflux).

  • Reaction:

    
    
    
  • Purification: Recrystallization from Ethanol is mandatory to remove mono-substituted byproducts.

B. FTIR Sample Preparation[3][4]
  • Method: Attenuated Total Reflectance (ATR) is preferred for speed, but KBr Pellet is superior for resolution of the fingerprint region.

  • Protocol (ATR):

    • Clean crystal with isopropanol. Background scan (air).

    • Place ~5 mg of crystalline 1,4-diheptoxybenzene on the crystal.

    • Apply high pressure (clamp) to ensure contact (critical for solid ethers).

    • Scan: 32 scans at

      
       resolution.
      
C. Workflow Visualization

SynthesisWorkflow Start Raw Materials (Hydroquinone + C7-Br) Rxn Reflux (24h) Williamson Ether Synth Start->Rxn Workup Extraction (EtOAc/Water) Rxn->Workup Purify Recrystallization (Ethanol) Workup->Purify Check Purity Check (TLC / Melting Point) Purify->Check Check->Purify If Impure FTIR FTIR Analysis (ATR Mode) Check->FTIR If Pure

Figure 1: Self-validating synthesis and characterization workflow for 1,4-diheptoxybenzene.

Detailed Data Interpretation

When analyzing the spectrum of 1,4-diheptoxybenzene, focus on these three specific zones.

Zone 1: High Frequency ( )
  • 
    :  Asymmetric 
    
    
    
    stretch (Terminal methyl of heptyl chain).
  • 
    :  Asymmetric 
    
    
    
    stretch (Strongest peak in this region).
  • 
    :  Symmetric 
    
    
    
    stretch.
  • Note: Aromatic C-H stretch (

    
    ) is often weak and buried as a shoulder on the massive aliphatic peak.
    
Zone 2: The Ether Region ( )
  • 
     (Primary Diagnostic): 
    
    
    
    Asymmetric Stretch. This is the "Ether Band." It confirms the connection to the benzene ring.
  • 
    : 
    
    
    
    Symmetric Stretch. This confirms the connection to the heptyl chain.
Zone 3: The Fingerprint & Substitution ( )
  • 
     (Critical):  C-H Out-of-Plane (OOP) bending for 1,4-disubstitution (para) .
    
    • Validation: If you see peaks at

      
      , you have mono-substitution (incomplete reaction). If you see 
      
      
      
      , you may have meta-substitution (wrong starting material).
  • 
    : 
    
    
    
    Rocking mode. This "long chain band" only appears when the alkyl chain has
    
    
    carbons. It confirms the "heptyl" nature.

Logic Tree for Spectral Validation

Use this logic flow to interpret your spectrum and troubleshoot synthesis errors.

SpectralLogic Input FTIR Spectrum Acquired CheckOH Is there a broad peak at 3300-3400 cm-1? Input->CheckOH Impure Contamination: Unreacted Hydroquinone or Water CheckOH->Impure Yes CheckEther Strong Peak at 1220-1240 cm-1? CheckOH->CheckEther No NoEther Reaction Failed: No Ether Linkage CheckEther->NoEther No CheckPara Sharp Peak at ~830 cm-1? CheckEther->CheckPara Yes WrongIso Wrong Isomer (Or Mono-sub product) CheckPara->WrongIso No CheckChain Peak at 720 cm-1 (Rocking)? CheckPara->CheckChain Yes Success CONFIRMED: 1,4-Diheptoxybenzene CheckChain->Success Yes

Figure 2: Decision tree for validating the identity of 1,4-diheptoxybenzene via FTIR.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard text for Ar-O-R assignments).
  • National Institute of Standards and Technology (NIST). 1,4-Dimethoxybenzene IR Spectrum. NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • LibreTexts Chemistry. Infrared Spectroscopy of Ethers. Available at: [Link][1][2]

Sources

Publish Comparison Guide: DSC Phase Transition Temperatures of 1,4-Bis(heptyloxy)benzene

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the DSC phase transition temperatures for 1,4-bis(heptyloxy)benzene , a critical intermediate in the synthesis of liquid crystals and organic electronic materials.

Executive Summary

1,4-Bis(heptyloxy)benzene (CAS: 65128-45-2), also known as hydroquinone diheptyl ether, is a symmetrical dialkoxybenzene used primarily as a mesogenic core precursor. Unlike its more complex derivatives (e.g., terphenyls or azobenzenes), the pure compound typically exhibits a single sharp melting transition from a crystalline solid to an isotropic liquid, lacking stable liquid crystalline (mesomorphic) phases.

This guide details its thermal properties, compares it against its chain-length homologs (C6 and C8), and provides a standardized DSC protocol for quality control.

Key Thermal Data
PropertyValueNotes
Melting Point (

)
56.5 – 57.1 °C Sharp endothermic peak
Crystallization (

)
~40 – 50 °C Subject to supercooling (rate-dependent)
Phase Behavior Cr

Iso
No enantiotropic mesophase observed

Technical Analysis & Comparative Performance

DSC Phase Behavior

Differential Scanning Calorimetry (DSC) analysis of 1,4-bis(heptyloxy)benzene reveals a classic "rod-like" crystalline behavior.

  • Heating Cycle: A single, high-enthalpy endothermic peak corresponding to the melting of the crystal lattice into an isotropic liquid.

  • Cooling Cycle: A corresponding exothermic peak for recrystallization. Significant hysteresis (supercooling) is common in this class of ethers, often shifting

    
     by 10–15 °C below 
    
    
    
    .
Homolog Comparison (The Odd-Even Effect)

In the 1,4-dialkoxybenzene series, the melting points generally increase with chain length, but the step size and enthalpy often display an odd-even effect . This phenomenon arises from the packing efficiency of the alkyl chains in the crystal lattice. Even-numbered chains (C6, C8) typically pack more efficiently than odd-numbered chains (C7), but for this specific ether series, the melting points show a monotonic rise.

Table 1: Comparative Phase Transition Temperatures

CompoundChain Length (

)
Melting Point (

)
Phase Transition Type
1,4-Bis(hexyloxy)benzene 6 (Even)44 – 46 °CCr

Iso
1,4-Bis(heptyloxy)benzene 7 (Odd) 56.5 – 57.1 °C Cr

Iso
1,4-Bis(octyloxy)benzene 8 (Even)67 – 68 °CCr

Iso

Note: While 1,4-bis(heptyloxy)benzene itself is not liquid crystalline, it serves as a "soft" spacer unit in main-chain polymers or as a core for lower-temperature liquid crystals when functionalized (e.g., with boronic acids or thiophenes).

Visualization of Phase Logic

The following diagram illustrates the phase transition logic and the synthesis pathway, highlighting the material's role as a precursor.

PhaseBehavior cluster_0 Synthesis Precursors cluster_1 Thermal Cycle (DSC) HQ Hydroquinone Product 1,4-Bis(heptyloxy)benzene (Crystalline Solid) HQ->Product Williamson Etherification (K2CO3, DMF, 80°C) C7Br 1-Bromoheptane C7Br->Product Melt Melting (Tm ≈ 57°C) Endothermic Product->Melt Heat Iso Isotropic Liquid Melt->Iso Cryst Crystallization (Tc < Tm) Exothermic Iso->Cryst Cool Cryst->Product

Caption: Synthesis pathway and reversible thermal phase transitions of 1,4-bis(heptyloxy)benzene.

Experimental Protocol: DSC Characterization

To ensure reproducible data, the following protocol is recommended. This method minimizes thermal lag and oxidative degradation.

Materials & Equipment
  • Instrument: Differential Scanning Calorimeter (e.g., TA Instruments Q-series or PerkinElmer DSC 8000).

  • Purge Gas: Dry Nitrogen (

    
    ) at 50 mL/min.
    
  • Reference: Empty Aluminum Pan (hermetically sealed).

  • Sample: 2–5 mg of 1,4-bis(heptyloxy)benzene (dried in vacuo).

Methodological Steps
  • Baseline Calibration: Perform a baseline run with empty pans to subtract thermal noise.

  • Sample Loading: Weigh 3.0 ± 0.1 mg of the sample into an aluminum pan. Crimp the lid to ensure good thermal contact.

  • Thermal History Erasure (Cycle 1):

    • Heat from 0 °C to 80 °C at 10 °C/min .

    • Hold isothermally at 80 °C for 1 minute to ensure complete melting.

    • Cool from 80 °C to 0 °C at 10 °C/min to generate a controlled crystal morphology.

  • Measurement (Cycle 2):

    • Heat from 0 °C to 80 °C at 10 °C/min .

    • Record

      
       and 
      
      
      
      of the melting endotherm.
  • Data Analysis: Integrate the melting peak to calculate the Enthalpy of Fusion (

    
    ).
    
Expected Results
  • Onset Temperature: ~55.5 °C

  • Peak Temperature: ~57.0 °C

  • Peak Shape: Sharp, narrow peak (width < 2 °C indicates high purity). Broad peaks suggest residual solvent or mono-alkylated impurities.

References

  • University of Michigan (McNeil Group). Aryl Trihydroxyborate Salts: Thermally Unstable Species with Unusual Gelation Abilities. (Supporting Information). 2011. Link (Detailed synthesis and characterization of 1,4-bis(heptyloxy)benzene).

  • ACS Publications (Organometallics). Investigation of Pd–Phosphine Ligands Suitable for Suzuki–Miyaura Polymerization. 2012. Link (Melting points of C6 homolog).

  • Stalder, R. et al. Synthetic Procedures and Characterizations of Products (Supporting Information). Amazon S3 / University of Florida. Link (Synthesis and MP of C8 homolog).

  • PubChem. 1,4-Bis(heptyloxy)benzene Compound Summary.Link (CAS and chemical structure verification).

Technical Comparison Guide: 13C NMR Structural Elucidation of Diheptyloxybenzene Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of the 13C NMR spectral signatures for diheptyloxybenzene, specifically focusing on the differentiation between the commercially significant 1,4-diheptyloxybenzene (para-isomer) and its regioisomers (1,2-ortho and 1,3-meta).

While Proton (1H) NMR is often the first-line analytical method, it fails to resolve the internal methylene protons of the heptyl chain (


), resulting in a broad, uninterpretable multiplet at 1.2-1.5 ppm. This guide demonstrates the superior performance of 13C NMR  in resolving these alkyl chains and unambiguously identifying the aromatic substitution pattern through symmetry-derived signal counting.

Theoretical Grounding: Electronic & Steric Effects

To accurately assign the spectrum, one must understand the electronic influence of the heptyloxy group ($ -O-C_7H_{15} $) on the benzene ring.

  • Inductive Effect (-I): The electronegative oxygen pulls electron density through the

    
    -bond, deshielding the ipso carbon (C1/C4).
    
  • Mesomeric Effect (+M): The oxygen lone pair donates electron density into the

    
    -system. This significantly shields the ortho and para positions relative to the substituent.
    
  • Steric Compression (Gamma Effect): In the alkyl chain, carbons in a gauche conformation (common in long chains) experience shielding. This helps differentiate the internal methylene carbons.

Comparative Analysis: Isomer Differentiation

The most robust method for distinguishing diheptyloxybenzene isomers is not chemical shift magnitude, but signal counting based on molecular symmetry.

Performance Matrix: Isomer Spectral Signatures
Feature1,4-Diheptyloxybenzene (Para)1,2-Diheptyloxybenzene (Ortho)1,3-Diheptyloxybenzene (Meta)
Symmetry Elements 2 planes of symmetry (

approx)
1 plane of symmetry (

)
1 plane of symmetry (

)
Unique Aromatic Signals 2 (C-O, C-H)3 (C-O, C-H

, C-H

)
4 (C-O, C2, C4/6, C5)
Aromatic Shift Range Narrow (High Symmetry)Broad (Steric Shielding)Broad (Electronic Differentiation)
Alkyl Chain Signals 7 (Identical chains)7 (Identical chains*)7 (Identical chains)

*Note: In the 1,2-isomer, steric clashing between proximal heptyloxy chains can cause slight broadening or doubling of the


-methylene signals, a phenomenon absent in the 1,4-isomer.

Detailed Assignments: 1,4-Diheptyloxybenzene

The following assignments are based on standard additivity rules for alkoxybenzenes and liquid crystal precursors.

Aromatic Region (110 – 160 ppm)

Due to the high symmetry of the para substitution, the four aromatic protons are equivalent, and the carbons appear as only two signals.

  • 153.2 ppm (C-O, Quaternary): The carbon directly attached to oxygen. Heavily deshielded by the electronegative oxygen (Inductive effect).

  • 115.4 ppm (C-H, Tertiary): The aromatic carbons ortho to the oxygen. These are shielded by the mesomeric (+M) donation of the oxygen lone pairs into the ring.

Alkyl Region (10 – 70 ppm)

The heptyl chain ($ -CH_2-CH_2-CH_2-CH_2-CH_2-CH_2-CH_3 $) shows a characteristic decay of the deshielding effect as distance from the oxygen increases.

Carbon PositionLabelChemical Shift (

, ppm)
Assignment Logic
C-

C1'68.6 Direct attachment to Oxygen. Strongest deshielding.
C-

C2'29.5

-effect. Distinct from inner chain.[1]
C-

C3'26.2 Beginning of the "inner chain" cluster.
C-

C4'29.3 Overlaps often occur here; DEPT-135 required.
C-

C5'29.5 Indistinguishable from C2' in low-field instruments.
C-

C6'22.8 Characteristic penultimate carbon signal.
C-

C7'14.1 Terminal Methyl. Most shielded.

Experimental Workflow & Logic Visualization

Workflow 1: Signal Assignment Logic

This diagram illustrates the decision process for assigning peaks in the diheptyloxybenzene spectrum, moving from simple 1D observation to advanced 2D correlation.

AssignmentLogic Start Acquire 13C NMR (CDCl3, 100 MHz+) RegionCheck Check Regions Start->RegionCheck Aromatic Region: 110-160 ppm RegionCheck->Aromatic Aliphatic Region: 10-70 ppm RegionCheck->Aliphatic CountAro Count Signals: 2 Signals = Para 3 Signals = Ortho 4 Signals = Meta Aromatic->CountAro Symmetry Analysis AlphaCheck Identify C-alpha (~68 ppm) Aliphatic->AlphaCheck MethylCheck Identify Terminal CH3 (~14 ppm) Aliphatic->MethylCheck MiddleChain Ambiguous Middle Chain (22-30 ppm) AlphaCheck->MiddleChain MethylCheck->MiddleChain DEPT Run DEPT-135 MiddleChain->DEPT Resolution Required Resolution Resolve CH2 vs CH3 (All CH2 inverted) DEPT->Resolution

Caption: Logical flow for assigning 13C signals, utilizing symmetry for aromatic identification and DEPT sequences for alkyl chain resolution.

Experimental Protocol (Self-Validating)

To ensure reproducibility and trustworthiness (E-E-A-T), follow this protocol. The internal validation step ensures the sample concentration is sufficient for detecting quaternary carbons.

  • Sample Preparation:

    • Dissolve 30-50 mg of diheptyloxybenzene in 0.6 mL of CDCl3 (Deuterated Chloroform).

    • Why: High concentration is required because 13C is only 1.1% naturally abundant.[2]

    • Validation: Ensure the solution is clear. Turbidity indicates insolubility, which will yield a noisy spectrum.

  • Acquisition Parameters (Standard 400 MHz Instrument):

    • Pulse Sequence: zgpg30 (Proton-decoupled 13C).

    • Scans (NS): Minimum 512 (1024 recommended for quaternary carbon visibility).

    • Relaxation Delay (D1): 2.0 seconds.

    • Why: Quaternary carbons (C-O) have long T1 relaxation times. A short delay will suppress their signal.

  • Processing & Referencing:

    • Apply Exponential Multiplication (LB = 1.0 - 2.0 Hz) to improve Signal-to-Noise ratio.

    • Reference the center line of the CDCl3 triplet to 77.16 ppm .

  • Self-Validation Check:

    • Pass: Do you see a small triplet at 77.16 ppm? (Solvent lock is good).

    • Pass: Is the signal at ~153 ppm visible? (If not, increase D1 or Number of Scans).

Comparison with Alternatives

Methodological Alternative: 1H NMR
  • 1H NMR: Shows the aromatic protons (~6.8 ppm) and the

    
    -CH2 (~3.9 ppm) clearly. However, the bulk of the heptyl chain (
    
    
    
    ) appears as a massive, overlapping multiplet.
  • 13C NMR (Recommended): Provides discrete lines for almost every carbon in the chain, allowing for precise impurity profiling (e.g., detecting a hexyl or octyl impurity in the heptyl chain).

Structural Alternative: 1,2-Diheptyloxybenzene (Ortho)
  • Performance Gap: The ortho-isomer is often undesirable in electronic applications due to steric twisting, which disrupts planar stacking.

  • Detection: If your spectrum shows 3 aromatic signals (approx 149, 121, 114 ppm) instead of 2, your sample contains the ortho-isomer.

References

  • Oregon State University. (2022). 13C NMR Chemical Shift Data.Link

  • Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values.Link

  • Doc Brown's Chemistry. (2023). Analysis of 1,4-disubstituted benzene NMR spectra.Link

  • SDBS. (National Institute of Advanced Industrial Science and Technology). Spectral Database for Organic Compounds. (Search: 1,4-diethoxybenzene as homologous reference). Link

Sources

Elemental Analysis (CHN) vs. qNMR: Purity Validation Guide for C₂₀H₃₄O₂ (Eicosatrienoic Acid)

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a high-level technical manuscript for researchers and analytical scientists. It moves beyond simple calculations to address the practical realities of validating lipid-based therapeutics (represented by C₂₀H₃₄O₂) using Elemental Analysis (CHN) versus modern orthogonal techniques.

Executive Summary

The validation of chemical identity and purity for lipophilic compounds such as 8,11,14-Eicosatrienoic acid (Dihomo-γ-linolenic acid, DGLA) —molecular formula C₂₀H₃₄O₂ —presents unique challenges compared to crystalline solids. While Elemental Analysis (CHN) remains the "Gold Standard" for journal publication and regulatory submission (requiring


 accuracy), its reliability is often compromised by the physical properties of unsaturated lipids (oxidation susceptibility, volatility, and hygroscopicity).

This guide compares the traditional CHN combustion method against Quantitative NMR (qNMR) , providing a definitive protocol for achieving compliance with ACS/RSC purity standards.

Theoretical Framework: The C₂₀H₃₄O₂ Standard

Before experimental validation, the theoretical mass fractions must be established based on standard atomic weights.

Target Analyte: C₂₀H₃₄O₂ (e.g., Eicosatrienoic Acid) Molecular Weight (MW):



Table 1: Theoretical vs. Acceptable Experimental Values (CHN)

Based on the standard journal requirement of


 absolute deviation.
ElementAtomic MassCountTotal Mass ContributionTheoretical % Acceptable Range (

)
Carbon (C) 12.01120240.2278.38% 77.98% – 78.78%
Hydrogen (H) 1.0083434.2711.18% 10.78% – 11.58%
Oxygen (O) 15.999232.0010.44% N/A (Calculated by diff)
Nitrogen (N) 14.00700.000.00% < 0.10% (Trace)

Critical Insight: For lipids like C₂₀H₃₄O₂, a deviation in Carbon (C) often indicates solvent retention (e.g., Hexane, %C=83.7%), while a deviation in Hydrogen (H) often signals moisture uptake or incomplete combustion.

Methodological Comparison: Combustion (CHN) vs. qNMR

While CHN is the historical benchmark, qNMR is increasingly favored for lipids due to its non-destructive nature and ability to quantify specific impurities (water, solvents, oxidation byproducts) that CHN lumps into aggregate errors.

Comparative Analysis Matrix
FeatureCombustion Analysis (CHN) Quantitative NMR (qNMR)
Primary Output Mass % of C, H, NMolar Purity (%) & Impurity ID
Sample Requirement 2–5 mg (Destructive)5–20 mg (Non-destructive/Recoverable)
Lipid Specificity Low: Cannot distinguish between C₂₀H₃₄O₂ and an isomer or oxidized analog.High: Can distinguish isomers and detect lipid oxidation (e.g., aldehyde protons).
Solvent Interference High: Trapped solvents skew %C significantly.Low: Solvents appear as distinct peaks and can be subtracted.
Turnaround Time Fast (Automated)Medium (Requires expert integration)
Regulatory Status Required for New Chemical Entities (NCE)Accepted as orthogonal proof (esp. with LC-UV).

Experimental Protocol: Handling Viscous Lipids (C₂₀H₃₄O₂)

Analyzing C₂₀H₃₄O₂ requires modifying standard solid-state protocols to account for its liquid state and oxidation potential.

Protocol A: Dynamic Flash Combustion (CHN) for Oils

Objective: Prevent sample volatilization and atmospheric oxidation prior to combustion.

  • Capsule Selection: Use Tin (Sn) capsules for liquids (smooth wall, flat bottom). Do not use silver boats unless analyzing for halogens.

  • Micro-Weighing:

    • Tare the empty tin capsule.

    • Using a micro-spatula or syringe, deposit ~2.0 mg of C₂₀H₃₄O₂ into the capsule bottom.

    • Crucial Step:Cold Welding. Use a capsule sealer tool to crimp and hermetically seal the tin capsule. This prevents the oil from creeping up the walls or evaporating.

  • Oxidation Prevention: If the sample is highly unsaturated (prone to rancidity), perform the weighing and sealing inside a Glove Box under Argon/Nitrogen.

  • Combustion Parameters:

    • Furnace Temp:

      
       (Static) / 
      
      
      
      (Dynamic Flash).
    • Oxygen Boost: Increase

      
       dosing time by 2 seconds to ensure complete combustion of the carbon-rich lipid chain.
      
Protocol B: Self-Validating qNMR Workflow

Objective: Cross-validate purity when CHN results fail (e.g., C found = 77.5%).

  • Internal Standard (IS) Selection: Choose 1,3,5-Trimethoxybenzene (non-volatile, distinct singlet at

    
     ppm) or Maleic Acid .
    
  • Solvent:

    
     (Deuterated Chloroform) or 
    
    
    
    .
  • Acquisition:

    • Pulse delay (

      
      ) must be 
      
      
      
      (relaxation time) of the slowest proton (usually
      
      
      s for accurate quantitation).
    • Scan count: 16–32 scans.

  • Calculation:

    
    
    Where 
    
    
    
    = Integral area,
    
    
    = Number of protons,
    
    
    = Molecular Weight,
    
    
    = Mass.[1][2][3][4][5][6][7][8]

Decision Logic & Workflows

Diagram 1: Method Selection Strategy

This decision tree guides the researcher on when to rely on CHN versus when to invoke qNMR, specifically for lipophilic candidates.

MethodSelection Start Start: Purity Validation for C20H34O2 IsSolid Is sample a Solid or Viscous Oil? Start->IsSolid Volatile Is sample Volatile? IsSolid->Volatile Oil/Liquid CHN Perform CHN Analysis (Sealed Tin Capsule) IsSolid->CHN Solid Volatile->CHN No (Stable Oil) qNMR Perform qNMR (Internal Standard) Volatile->qNMR Yes (High Volatility) CheckResult Result within ±0.4%? CHN->CheckResult Pass PASS: Submit for Publication CheckResult->Pass Yes FailAnalysis FAIL: Analyze Deviation CheckResult->FailAnalysis No SolventCheck Check for Solvents (1H NMR) FailAnalysis->SolventCheck SolventCheck->qNMR No Solvent (Purity Issue) Recalc Recalculate Theoretical with Solvate SolventCheck->Recalc Solvent Found Recalc->CheckResult

Figure 1: Decision matrix for selecting and validating analytical methods for lipophilic compounds.

Diagram 2: The "Cold Weld" Combustion Workflow

A visualization of the critical sample preparation steps for liquid lipids to ensure data integrity.

CombustionWorkflow Step1 1. Tare Tin Capsule (Microbalance) Step2 2. Inject Liquid (Syringe/Spatula) Step1->Step2 Step3 3. Cold Weld Seal (Crimper Tool) Step2->Step3 Critical: Prevent Leak Step4 4. Nitrogen Purge (Remove Atmos. O2) Step3->Step4 Step5 5. Flash Combustion (1800°C Dynamic) Step4->Step5 Step6 6. Detection (TCD / IR) Step5->Step6

Figure 2: Step-by-step workflow for the "Cold Weld" technique required for accurate liquid CHN analysis.

Troubleshooting Common Failures

Scenario 1: High Carbon (%C > 78.8%)
  • Cause: Residual non-polar solvent (e.g., Hexane, Heptane) used during column chromatography.

  • Fix: Dry sample under high vacuum (

    
    ) at 
    
    
    
    for 24 hours. Verify solvent removal via NMR.[2][9]
Scenario 2: Low Carbon (%C < 77.9%) & High Hydrogen
  • Cause: Moisture absorption (Hygroscopicity) or incomplete combustion.

  • Fix:

    • Add Vanadium Pentoxide (

      
      )  to the tin capsule to catalyze oxidation.
      
    • Recalculate theoretical values including

      
       to see if data fits.
      
Scenario 3: Low Carbon & Low Hydrogen
  • Cause: Weighing error (evaporation after weighing) or inorganic impurities (silica gel, salts).

  • Fix: Check ash content. If ash is present, filter the oil through a

    
     PTFE filter before analysis.
    

References

  • ACS Central Science. (2022). An International Study Evaluating Elemental Analysis. Retrieved from [Link][9]

  • Journal of Medicinal Chemistry. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Retrieved from [Link]

  • Inorganic Chemistry Frontiers. (2021). Elemental analysis: an important purity control but prone to manipulations.[10] Retrieved from [Link]

  • NIST Chemistry WebBook. 8,11,14-Eicosatrienoic acid (C20H34O2). Retrieved from [Link]

  • MDPI. (2025). Polyunsaturated Fatty Acids: New Molecular Mechanisms and Nutritional Therapeutic Challenges. Retrieved from [Link]

Sources

Safety Operating Guide

Proper Disposal Procedures for 1,4-Bis(heptyloxy)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Emergency Safety & Waste Characterization

Chemical Identity & Physical State[1][2]
  • Chemical Name: 1,4-Bis(heptyloxy)benzene[1][2]

  • Synonyms: 1,4-Diheptoxybenzene; Hydroquinone diheptyl ether

  • CAS Number: 65128-45-2[2]

  • Molecular Formula:

    
    
    
  • Physical State: Solid (Crystalline powder or flakes at room temperature).

  • Solubility: Lipophilic; insoluble in water, soluble in organic solvents (chloroform, dichloromethane, toluene).

Hazard Profile (GHS Classification)

While specific toxicological data for this homolog is limited, it belongs to the class of dialkoxybenzenes . Treat with the standard precautions for aromatic ethers.

Hazard ClassCategoryHazard Statement
Skin Irritation Category 2H315: Causes skin irritation.[3]
Eye Irritation Category 2AH319: Causes serious eye irritation.[3][4][5]
Environmental Aquatic ChronicH413: May cause long-lasting harmful effects to aquatic life (Typical for long-chain ethers).

Critical Safety Note: Do not dispose of this compound down the drain. Its high lipophilicity (


) means it bioaccumulates and does not biodegrade easily in water treatment systems.

Part 2: Waste Classification & Segregation

Proper disposal begins with accurate characterization. 1,4-Bis(heptyloxy)benzene is a Non-Halogenated Organic Solid .

Decision Logic for Waste Stream

Use the following logic to confirm the waste stream in your facility.

WasteClassification Start Start: 1,4-Bis(heptyloxy)benzene Waste IsSolid Is it Solid or Liquid? Start->IsSolid SolidStream Solid Waste Stream IsSolid->SolidStream Solid (Pure Chemical) LiquidStream Liquid Waste Stream IsSolid->LiquidStream Dissolved in Solvent CheckHalogens Does it contain Halogens? (F, Cl, Br, I) Halogenated Halogenated Organic CheckHalogens->Halogenated Yes (If mixed with DCM/Chloroform) NonHalogenated Non-Halogenated Organic CheckHalogens->NonHalogenated No (Formula C20H34O2) SolidStream->CheckHalogens LiquidStream->CheckHalogens Final Destination: High BTU Incineration NonHalogenated->Final Assign Waste Code

Figure 1: Waste stream classification logic. Since the molecule contains only C, H, and O, it is non-halogenated unless mixed with halogenated solvents.

Compatibility & Segregation
  • Incompatible with: Strong oxidizers (e.g., Nitric acid, Peroxides, Permanganates). The ether linkages are susceptible to oxidation, potentially generating heat or unstable peroxides over long periods.

  • Storage Group: Store with Organic Solids or General Organics .

  • Container Type: High-Density Polyethylene (HDPE) wide-mouth jars are preferred for solids.

Part 3: Step-by-Step Disposal Protocol

This protocol ensures compliance with EPA RCRA guidelines (40 CFR 261) and standard laboratory safety practices.

Step 1: Preparation & Personal Protective Equipment (PPE)

Before handling waste, don the appropriate PPE:

  • Gloves: Nitrile (0.11 mm minimum thickness).

  • Eye Protection: Chemical safety goggles.

  • Clothing: Standard lab coat and closed-toe shoes.

Step 2: Collection
  • Select Container: Use a dedicated wide-mouth waste container labeled "Solid Organic Waste."

  • Transfer:

    • If Pure Solid: Scoop the powder/crystals directly into the container. Avoid generating dust.[5][6][7][8][9]

    • If in Solution: If the chemical is dissolved in a non-halogenated solvent (e.g., Acetone, Hexane), pour into the "Non-Halogenated Organic Solvents" carboy. If dissolved in DCM or Chloroform, pour into "Halogenated Organic Solvents."

  • Wipe Down: Clean any residue from the exterior of the container with a solvent-dampened wipe. Dispose of the wipe in the solid waste container.

Step 3: Labeling (Critical)

Every container must have a hazardous waste tag attached before waste is added.

  • Chemical Name: Write out "1,4-Bis(heptyloxy)benzene" completely. Do not use abbreviations or formulas.

  • Hazards: Check "Irritant" and "Toxic to Aquatic Life" (if available).

Step 4: Storage & Hand-off
  • Satellite Accumulation Area (SAA): Store the container in your lab's designated SAA.

  • Cap Tightly: Ensure the lid is screwed on tightly when not actively adding waste.

  • Request Pickup: Once the container is 90% full or 6 months old (check local institutional rules), submit a pickup request to your EHS department.

Part 4: Spill Response Procedures

In the event of an accidental release in the laboratory:

Minor Spill (< 50 g)
  • Alert: Notify nearby personnel.

  • PPE: Wear nitrile gloves, goggles, and a dust mask (N95) if powder is airborne.

  • Containment:

    • Solid: Gently cover the spill with wet paper towels to prevent dust dispersion, then scoop into a bag.

    • Liquid (Solution): Cover with an inert absorbent (vermiculite or spill pads).

  • Clean: Wipe the area with acetone or ethanol, followed by soap and water.

  • Dispose: Place all cleanup materials into the Solid Hazardous Waste bin.

Major Spill (> 50 g or outside fume hood)
  • Evacuate: Clear the area immediately.

  • Isolate: Close doors to the lab.

  • Contact: Call your facility's Emergency Response Team or EHS immediately.

Part 5: Regulatory Compliance Data

Regulatory BodyClassificationCode/Note
US EPA (RCRA) Non-ListedNot P-listed or U-listed. Disposed of as characteristic ignitable/toxic waste depending on solvent mixture.
DOT (Transport) Not RegulatedNot typically regulated as hazardous for ground transport unless in solution with hazardous solvents.
EU Waste Code 16 05 08*Discarded organic chemicals consisting of or containing hazardous substances.
Disposal Workflow Diagram

DisposalWorkflow Gen Waste Generation Seg Segregate: Solid vs Liquid Gen->Seg Label Labeling: Full Name + Hazards Seg->Label Select Container Store Store in SAA (Closed Container) Label->Store Pickup EHS Pickup Request Store->Pickup When 90% Full Incinerate Final Disposal: Incineration Pickup->Incinerate

Figure 2: Operational workflow for the disposal of 1,4-Bis(heptyloxy)benzene from bench to incineration.

References

  • US Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
1,4-Bis(heptyloxy)benzene
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.